HOE 33187
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2-(2-phenyl-3H-benzimidazol-5-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6/c1-30-11-13-31(14-12-30)19-8-10-21-23(16-19)29-25(27-21)18-7-9-20-22(15-18)28-24(26-20)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKAPYFWOYMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658637 | |
| Record name | 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23623-08-7 | |
| Record name | 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Embrace: A Technical Guide to the DNA Binding Mechanism of HOE 33187
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of HOE 33187, a bisbenzimidazole fluorescent dye, and its interaction with DNA. Renowned for its utility in cellular imaging and flow cytometry, a comprehensive understanding of its DNA binding properties is paramount for its effective application and for the development of novel DNA-targeting therapeutics. This document provides a detailed overview of its binding mechanism, quantitative binding data, and the experimental protocols used to elucidate these interactions.
Core Mechanism of Action: Minor Groove Binding
This compound, a structural analog of Hoechst 33258, is a cell-permeable dye that exhibits a strong preference for binding within the minor groove of B-DNA. This interaction is highly specific for AT-rich sequences, with the molecule typically spanning a region of 4-5 base pairs. The binding is primarily driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the positively charged benzimidazole rings and the negatively charged phosphate backbone of the DNA.
Upon binding, the dye molecule is situated snugly within the minor groove, leading to a significant enhancement of its fluorescence quantum yield. This fluorescence intensification is a hallmark of its interaction with DNA and forms the basis for many of its applications. The constrained environment of the minor groove restricts the rotational freedom of the dye molecule, reducing non-radiative decay pathways and thereby amplifying its fluorescent signal.
Quantitative Binding Data
The interaction of this compound and its close analog Hoechst 33258 with DNA has been quantitatively characterized using various biophysical techniques. The following tables summarize key binding parameters, providing a comparative overview of the affinity and thermodynamics of this interaction.
Table 1: Binding Affinity and Stoichiometry
| Ligand | DNA Substrate | Technique | Binding Constant (Kb or 1/Kd) | Stoichiometry (Ligand:DNA) | Reference |
| Hoechst 33258 | d(CGCAAATTTGCG)2 | Fluorescence Spectroscopy | 3.2 (±0.6) x 108 M-1 | 1:1 | [1] |
| Hoechst 33258 | dsDNA | Fluorescence Spectroscopy | 1.83 x 107 M-1 (Type 1 binding) | 1:>12 bp | [2] |
| Hoechst 33258 | dsDNA | Fluorescence Spectroscopy | 4.9 x 106 M-1 (Type 2 binding) | 1:2 phosphates | [2] |
| Hoechst 33258 | poly[d(AT)]·poly[d(AT)] | Spectrophotometry | 1.1 x 107 M-1 | Not specified | [3] |
Table 2: Thermodynamic Parameters of Binding
| Ligand | DNA Substrate | Technique | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Heat Capacity (ΔCp) (cal/mol·K) | Reference | |---|---|---|---|---|---| | Hoechst 33258 | d(CGCAAATTTGCG)2 | Isothermal Titration Calorimetry (ITC) | +4.2 to +10.24 (temperature dependent) | Entropically driven | -330 (±50) |[1] | | Cro Protein | Specific DNA | Microcalorimetry | +0.8 | 59 | -360 |[4] |
Note: Data for Cro protein is included for comparison of thermodynamic signatures of protein-DNA interactions.
Experimental Protocols
The characterization of the this compound-DNA interaction relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Fluorescence Titration
This technique is used to determine the binding constant by monitoring the change in fluorescence of this compound upon titration with DNA.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the precise concentration using UV-Vis spectrophotometry.
-
Prepare a stock solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer. Determine the concentration accurately.
-
-
Instrumentation:
-
Use a spectrofluorometer with temperature control.
-
-
Titration:
-
Place a fixed concentration of this compound in the cuvette.
-
Record the initial fluorescence emission spectrum (excitation typically around 350 nm, emission scan from 400 to 600 nm).
-
Add small aliquots of the DNA solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition until no further significant change in fluorescence is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kb).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate conformational changes in DNA upon binding of this compound.
Methodology:
-
Sample Preparation:
-
Prepare solutions of DNA and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
-
Spectral Acquisition:
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. This will show the characteristic B-form DNA spectrum.
-
Record the CD spectrum of this compound alone (as a baseline).
-
Prepare samples with a fixed DNA concentration and increasing concentrations of this compound.
-
Record the CD spectrum for each sample after an appropriate incubation period.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer and the free ligand from the spectra of the DNA-ligand complexes.
-
Analyze the changes in the CD bands of DNA to infer any conformational changes (e.g., B to A transition, or induction of a more compact form).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare highly concentrated solutions of both this compound and DNA in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas all solutions thoroughly before use.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
-
Titration:
-
Load the DNA solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the data to a suitable binding model to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Conclusion
This compound's mechanism of action is characterized by its specific and high-affinity binding to the minor groove of AT-rich DNA sequences. This interaction, driven by favorable enthalpic and entropic contributions, results in a significant enhancement of its fluorescence, a property that is central to its widespread use in molecular and cellular biology. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the nuances of this interaction and to leverage this understanding in the design of new DNA-targeted agents.
References
The Fluorescence Spectrum of HOE 33187: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
HOE 33187, a bis-benzimide fluorescent dye, is a vital tool in cellular and molecular biology for the specific staining of DNA. Its utility is rooted in its distinct fluorescence properties, particularly the significant enhancement of its quantum yield upon binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. This guide provides a comprehensive overview of the fluorescence spectrum of this compound, detailed experimental protocols for its use, and a visualization of a common experimental workflow.
Quantitative Data Summary
The fluorescence characteristics of this compound are summarized in the table below. It is important to note that the spectral properties are highly dependent on the dye's environment, particularly its association with DNA.
| Property | Unbound this compound | DNA-Bound this compound |
| Excitation Maximum (λex) | ~350 nm | ~352 nm[1] |
| Emission Maximum (λem) | 510–540 nm[2] | ~461 nm[1] |
| Stokes Shift | Variable, ~160-190 nm | ~109 nm |
| Quantum Yield | Low | Significantly Increased |
| Binding Preference | Not Applicable | A-T rich regions of dsDNA[2] |
Experimental Protocols
Accurate and reproducible results when using this compound depend on carefully executed experimental protocols. Below are detailed methodologies for DNA quantification and cell staining for fluorescence microscopy.
Protocol 1: Determination of this compound Fluorescence Spectrum
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound in the presence of DNA using a spectrofluorometer.
1. Materials:
- This compound stock solution (1 mg/mL in deionized water or DMSO)
- Double-stranded DNA (dsDNA) stock solution (e.g., calf thymus DNA at 1 mg/mL)
- TNE buffer (10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4)
- Quartz cuvettes
- Spectrofluorometer
2. Method:
- Preparation of Working Solutions:
- Prepare a working solution of this compound at a final concentration of 1 µg/mL in TNE buffer.
- Prepare a working solution of dsDNA at a final concentration of 50 µg/mL in TNE buffer.
- Sample Preparation:
- In a quartz cuvette, mix the this compound working solution with the dsDNA working solution. Allow to incubate at room temperature for 15-30 minutes, protected from light, to ensure complete binding.
- Prepare a blank sample containing only TNE buffer.
- Fluorescence Measurement:
- Place the blank cuvette in the spectrofluorometer and perform a blank subtraction to account for buffer fluorescence.
- Excitation Spectrum: Set the emission wavelength to 461 nm and scan the excitation wavelengths from 300 nm to 450 nm. The peak of this scan will represent the excitation maximum.
- Emission Spectrum: Set the excitation wavelength to 352 nm and scan the emission wavelengths from 400 nm to 600 nm. The peak of this scan will represent the emission maximum.
Protocol 2: Staining of Live Cells for Fluorescence Microscopy
This protocol describes the staining of live cultured cells with this compound for visualization of nuclei.
1. Materials:
- This compound stock solution (1 mg/mL in deionized water)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Cultured cells on coverslips or in imaging dishes
- Fluorescence microscope with a DAPI filter set
2. Method:
- Preparation of Staining Solution:
- Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in complete cell culture medium.[3] The optimal concentration may vary depending on the cell type and should be determined empirically.
- Cell Staining:
- Aspirate the existing culture medium from the cells.
- Add the this compound staining solution to the cells, ensuring the cells are completely covered.
- Incubate the cells at 37°C for 15-30 minutes, protected from light.
- Washing:
- Aspirate the staining solution.
- Wash the cells twice with warm PBS to remove unbound dye and reduce background fluorescence.
- Imaging:
- Mount the coverslip on a microscope slide with a drop of PBS or an appropriate mounting medium.
- Visualize the stained nuclei using a fluorescence microscope equipped with a filter set appropriate for DAPI or UV excitation (e.g., excitation ~350 nm, emission ~460 nm).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical workflow for staining live cells with this compound for fluorescence microscopy analysis.
Workflow for staining live cells with this compound.
References
A Comparative Analysis of HOE 33187 and Hoechst 33258: A Technical Guide
This in-depth technical guide provides a comprehensive comparison of the chemical structures, properties, and applications of the fluorescent dyes HOE 33187 and Hoechst 33258. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental considerations, and visually represents the structural relationship between these two important bisbenzimidazole derivatives.
Core Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound and Hoechst 33258, facilitating a direct comparison of their fundamental properties.
| Property | This compound | Hoechst 33258 |
| Chemical Formula | C25H24N6[1][2][3] | C25H27Cl3N6O[4] |
| Molecular Weight | 408.51 g/mol [1] | 533.9 g/mol |
| Exact Mass | 408.2062[1] | 551.9 g/mol (as trihydrochloride hydrate)[5] |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)-2-(2-phenyl-3H-benzimidazol-5-yl)-1H-benzimidazole[1] | 4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol[5] |
| Excitation Maximum | Not explicitly found | ~350-360 nm[][7][8] |
| Emission Maximum | Not explicitly found | ~460-490 nm[][9] |
| Solubility | Soluble in DMSO[1] | Soluble in water, DMSO, and DMF[4][7] |
Structural Comparison and Visualization
This compound and Hoechst 33258 share a common bisbenzimidazole core structure, which is crucial for their ability to bind to the minor groove of DNA.[7][8] The primary distinction lies in the terminal phenyl group. In Hoechst 33258, this phenyl ring is substituted with a hydroxyl group (-OH) at the para position, classifying it as a phenol. This compound, on the other hand, possesses an unsubstituted terminal phenyl group. This seemingly minor difference in their chemical structures can lead to variations in their binding affinity, spectral properties, and biological activity.
Caption: A diagram illustrating the shared core structure and distinct functional groups of this compound and Hoechst 33258.
Experimental Applications and Protocols
Hoechst 33258 is a widely utilized fluorescent stain for DNA in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.[][7] Its preference for binding to AT-rich regions in the minor groove of DNA leads to a significant enhancement of its fluorescence.[7][8]
General Staining Protocol for Cells:
A typical working concentration for staining cells with Hoechst 33258 ranges from 0.1 to 10 μg/mL.[4] For live-cell imaging, a closely related compound, Hoechst 33342, is often preferred due to its higher cell permeability.[][10]
-
Preparation of Staining Solution: Prepare a working solution of Hoechst 33258 in an appropriate buffer (e.g., PBS) or cell culture medium.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the Hoechst staining solution.
-
For cells in suspension, pellet the cells by centrifugation and resuspend them in the staining solution.
-
-
Incubation: Incubate the cells with the staining solution for a sufficient period (typically 5-30 minutes) at room temperature or 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells with buffer or medium to remove excess unbound dye.
-
Visualization: The stained cells can then be visualized using a fluorescence microscope with appropriate filter sets for UV excitation and blue emission.
This compound is described as a derivative of Hoechst 33258 and has been noted for its cytotoxic effects.[3] One study reported its cytotoxicity against L1210 murine skin lymphocytic leukemia cells with an IC50 of 480 nM.[3] The experimental protocol to determine this IC50 value would typically involve a cell viability assay.
Conceptual Workflow for Cytotoxicity Assay:
Caption: A generalized workflow for determining the IC50 value of a compound like this compound.
Summary
References
- 1. medkoo.com [medkoo.com]
- 2. allgenbio.com [allgenbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Hoechst 33258 | C25H29Cl3N6O2 | CID 135705211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hoechst stain - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
HOE 33187: A Technical Guide to Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility characteristics of HOE 33187 and detailed protocols for the preparation of stable stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy in research and development applications.
Core Properties of this compound
This compound is a blue fluorescent dye and a derivative of Hoechst 33258, commonly utilized as a nuclear counterstain in fluorescence microscopy and cell biology assays. Its ability to bind to the minor groove of DNA makes it a valuable tool for visualizing cell nuclei and studying cellular processes.
Solubility Profile
The solubility of this compound is a critical factor in the preparation of homogenous and effective stock solutions. The compound exhibits varying degrees of solubility in different solvents. Quantitative data on its solubility is summarized in the table below.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 2 mg/mL[1][2] | 4.90 mM[1][2] | Ultrasonic treatment may be required to achieve full dissolution.[1][2] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] |
| DMSO | 10 mM[3] | 10 mM | - |
| Methanol | Soluble | - | Quantitative data not readily available. |
| Acetonitrile | Slightly soluble | - | Not recommended for preparing concentrated stock solutions. |
| Water | Slightly soluble | - | Not recommended for preparing concentrated stock solutions. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for subsequent dilution to working concentrations for most cell-based assays.
Materials:
-
This compound powder (Molecular Weight: 408.51 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a biological safety cabinet or a designated clean area, ensure all materials are sterile. Wipe down all surfaces with 70% ethanol.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.085 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 408.51 g/mol * 1000 mg/g = 4.085 mg
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube. For 4.085 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Solubilization:
-
Sterilization (Optional but Recommended): For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step helps to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in light-protecting tubes or wrap them in aluminum foil.
-
For short-term storage (days to weeks), store at 2-8°C.
-
For long-term storage (months to years), store at -20°C or -80°C.[2] Aqueous solutions of similar Hoechst dyes are reported to be stable for at least six months at 2-6°C when protected from light.
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
Unraveling the Specificity of HOE 33187 for AT-Rich DNA Regions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding specificity of HOE 33187, a bisbenzimidazole fluorescent dye, for AT-rich regions of double-stranded DNA. Through a comprehensive review of spectroscopic and biochemical data, this document provides a detailed understanding of the molecular interactions governing this specificity, outlines key experimental protocols for its characterization, and presents quantitative data in a clear, comparative format.
Introduction: The Significance of Minor Groove Binders
This compound belongs to the Hoechst family of fluorescent dyes, which are widely utilized as vital stains for DNA in cell biology and as probes for nucleic acid structure and function. These molecules exhibit a strong preference for binding to the minor groove of B-DNA, particularly at sequences rich in adenine (A) and thymine (T) base pairs. This specificity, coupled with a significant enhancement in fluorescence upon binding, makes them invaluable tools in a multitude of applications, including chromosome staining, cell cycle analysis, and as a foundation for the design of sequence-specific DNA-targeting drugs. Understanding the precise nature of this AT-rich region specificity is paramount for the accurate interpretation of experimental results and for the rational design of novel therapeutic agents.
The Molecular Basis of AT-Rich Region Specificity
The binding of this compound to the DNA minor groove is a non-covalent interaction driven by a combination of forces, including van der Waals contacts, hydrogen bonding, and electrostatic interactions. The dye molecule's crescent shape is complementary to the curvature of the minor groove in AT-rich regions.
Several key factors contribute to the pronounced AT-specificity:
-
Minor Groove Width: AT-rich sequences inherently possess a narrower minor groove compared to GC-rich regions. This narrower geometry provides a snug fit for the this compound molecule, maximizing favorable van der Waals interactions.
-
Absence of Steric Hindrance: The N2 amino group of guanine, which protrudes into the minor groove, creates steric hindrance that prevents the deep insertion of Hoechst dyes into GC-rich sequences.[1] AT pairs lack this amino group, offering an unobstructed binding pocket.
-
Hydrogen Bonding: The benzimidazole nitrogen atoms of this compound can act as hydrogen bond acceptors, forming crucial contacts with the N3 of adenine and the O2 of thymine, which are exposed in the minor groove.
-
Electrostatic Interactions: The positively charged piperazine ring of this compound interacts favorably with the negative electrostatic potential of the DNA minor groove, which is particularly pronounced in AT-rich regions.
The binding process can be visualized as a multi-step interaction, beginning with an initial electrostatic attraction followed by the insertion of the dye into the minor groove.
Quantitative Analysis of Binding Affinity and Specificity
The interaction of this compound with DNA can be quantified through various biophysical techniques. The following tables summarize key parameters for the closely related and extensively studied Hoechst 33258, which serves as an excellent proxy for this compound.
| DNA Sequence | Association Constant (K_a) (M⁻¹) | Reference |
| AATT | 5.5 x 10⁸ | [2] |
| ATAT | Increases in the order AAAA < ATAT < AATT | [3] |
| AAAA | Increases in the order AAAA < ATAT < AATT | [3] |
| TATA | Ka differs by a factor of 200 for Hoechst 33258 | [2] |
| TTAA | Ka differs by a factor of 200 for Hoechst 33258 | [2] |
| Calf Thymus DNA | K_d in the range of 1-3 x 10⁻⁴ M⁻¹ (for the most stable complexes) | [4] |
Table 1: Binding Affinity of Hoechst 33258 to Various AT-Rich DNA Sequences.
| Parameter | Free Hoechst 33258 | Bound to Calf Thymus DNA | Reference |
| Fluorescence Quantum Yield (Φ_f) | 0.02 | 0.58 | [5] |
| Fluorescence Lifetime (τ) | - | ~3.6 ns | [5] |
| Excitation Maximum (λ_ex) | ~350 nm | ~351 nm | [6][7] |
| Emission Maximum (λ_em) | 510-540 nm | ~461 nm | [6][7] |
Table 2: Spectroscopic Properties of Hoechst 33258.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound-DNA interactions. Below are outlines for key experimental procedures.
Fluorescence Spectroscopy
This technique is used to determine the binding affinity and stoichiometry by monitoring the change in fluorescence intensity of this compound upon titration with DNA.
Objective: To determine the dissociation constant (K_d) of the this compound-DNA complex.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or DMSO).
-
DNA solution of known concentration (e.g., calf thymus DNA or a specific oligonucleotide) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer.
-
Place the this compound solution in the cuvette and record the initial fluorescence intensity at the emission maximum (~460 nm) with excitation at the maximum (~350 nm).
-
Incrementally add small aliquots of the concentrated DNA solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate for a few minutes before recording the fluorescence intensity.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the dye with DNA.
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the K_d.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon ligand binding and can confirm the mode of interaction.
Objective: To characterize the structural changes in DNA upon binding of this compound.
Materials:
-
This compound and DNA solutions as described for fluorescence spectroscopy.
-
CD spectropolarimeter.
-
Quartz cuvettes with a defined path length (e.g., 1 cm).
Procedure:
-
Record the CD spectrum of the DNA solution alone in the range of 220-400 nm. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a series of samples with a fixed DNA concentration and increasing concentrations of this compound.
-
Record the CD spectrum for each sample.
-
Observe the changes in the intrinsic DNA CD signals and the appearance of any induced CD signals in the absorption region of the dye (around 350 nm).
-
An induced CD signal upon binding is indicative of the dye molecule adopting a chiral conformation due to its interaction with the DNA, which is characteristic of minor groove binding.
DNA Footprinting
DNA footprinting is a high-resolution technique used to identify the specific binding site of a ligand on a DNA fragment.
Objective: To determine the precise nucleotide sequence where this compound binds.
Materials:
-
A DNA fragment of known sequence, radioactively or fluorescently labeled at one end.
-
This compound.
-
DNase I or a chemical cleavage agent (e.g., hydroxyl radicals).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Sequencing ladder of the same DNA fragment (Maxam-Gilbert or Sanger sequencing).
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
Add a limited amount of DNase I to each reaction to achieve, on average, one cleavage event per DNA molecule.
-
The regions of DNA where this compound is bound will be protected from cleavage by DNase I.
-
Stop the cleavage reaction and purify the DNA fragments.
-
Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
The "footprint" will appear as a gap in the ladder of DNA fragments in the lanes containing this compound, corresponding to the protected region. The precise binding site can be determined by aligning the footprint with the sequencing ladder.
Conclusion
The specificity of this compound for AT-rich regions of the DNA minor groove is a well-defined phenomenon driven by a confluence of structural and chemical factors. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate and exploit these interactions. A thorough understanding of the binding mechanism is essential for the effective use of this compound as a research tool and for the design of next-generation DNA-targeting therapeutics with enhanced sequence specificity and efficacy.
References
- 1. The different binding modes of Hoechst 33258 to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of affinity, stoichiometry and sequence selectivity of minor groove binder complexes with double-stranded oligodeoxynucleotides by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Minor Groove Binder Hoechst 33258 and its Analogues: a Review | Issar | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 7. lumiprobe.com [lumiprobe.com]
HOE 33187: A Technical Guide to Live Versus Fixed Cell Staining
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye HOE 33187 and its application in the crucial laboratory techniques of live and fixed cell staining. As a member of the Hoechst dye family, this compound is a cell-permeable nucleic acid stain that offers robust and reliable visualization of cellular nuclei. This document will delve into the core principles of its mechanism of action, provide detailed experimental protocols, and present a comparative analysis of its use in both living and preserved cells.
Core Principles of Hoechst Dyes
This compound is a derivative of the well-known fluorescent probe Hoechst 33258.[1] Like other Hoechst dyes, it is a bisbenzimide compound that binds to the minor groove of double-stranded DNA.[2][3][4] This binding has a strong preference for adenine-thymine (A-T) rich regions.[2][3] A key characteristic of Hoechst dyes is their significant increase in fluorescence upon binding to DNA, resulting in a strong signal-to-noise ratio with minimal background fluorescence from unbound dye in solution.[] This property often eliminates the need for wash steps after staining.[6]
The family of Hoechst dyes includes several variants, with Hoechst 33342 and Hoechst 33258 being the most extensively used.[2] The primary distinction between these two lies in their cell permeability. Hoechst 33342, possessing a lipophilic ethyl group, more readily crosses the plasma membrane of living cells, making it the preferred choice for live-cell imaging.[2][][7] Conversely, Hoechst 33258 is less cell-permeant and is more commonly applied to fixed and permeabilized cells.[2][4][7] Given that this compound is a derivative of Hoechst 33258, its permeability characteristics are expected to be similar, though empirical validation is always recommended.
Data Presentation: Quantitative Overview
The selection of a Hoechst dye is contingent on the experimental requirements, particularly the state of the cells being analyzed. The following tables summarize the key quantitative data for the most common Hoechst dyes, which can be used as a reference for protocols involving this compound.
Table 1: Spectral Properties of Hoechst Dyes (in complex with DNA)
| Dye | Excitation Max (nm) | Emission Max (nm) |
| Hoechst 33342 | 350 | 461[8][9] |
| Hoechst 33258 | 351 | 463[3] |
| Hoechst 34580 | 380 | 438[3] |
Note: Unbound Hoechst dyes exhibit a fluorescence emission maximum in the 510–540 nm range.[3][9]
Table 2: Recommended Working Concentrations
| Application | Dye | Concentration Range (µg/mL) |
| Live Cell Staining | Hoechst 33342 | 1 - 5[][10] |
| Fixed Cell Staining | Hoechst 33258 / 33342 | 0.1 - 10[7] |
| Live Cell DNA Content (Flow Cytometry) | Hoechst 33342 | 1 - 10[10] |
| Fixed Cell DNA Content (Flow Cytometry) | Hoechst 33258 / 33342 | 0.2 - 2[3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To elucidate the underlying mechanisms and procedural steps, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Hoechst dye binding to DNA and subsequent fluorescence.
Caption: Comparative workflow for live and fixed cell staining with Hoechst dyes.
Caption: Decision tree for selecting the appropriate Hoechst dye and protocol.
Experimental Protocols
The following are detailed methodologies for live and fixed cell staining. These protocols are based on the use of Hoechst 33342 and 33258 and can be adapted for this compound. Optimization for specific cell types and experimental conditions is recommended.
Preparation of Hoechst Stock Solution
-
Dissolving the Dye : Prepare a 1 to 10 mg/mL stock solution by dissolving the Hoechst dye powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or deionized water.[] Note that Hoechst dyes have limited water solubility, so sonication may be necessary to fully dissolve the powder.[8]
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[] When stored properly, the solution is stable for an extended period.
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol is optimized for visualizing nuclei in living cells and is best performed with a cell-permeant Hoechst dye like Hoechst 33342.
-
Cell Culture : Grow cells to the desired confluency on sterile coverslips or in an appropriate imaging vessel.
-
Prepare Staining Solution : Immediately before use, dilute the Hoechst stock solution to a final working concentration of 1-5 µg/mL in the appropriate cell culture medium.[][10]
-
Staining : Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation : Incubate the cells for 5 to 60 minutes at 37°C, protected from light.[][6][10] The optimal incubation time will vary depending on the cell type.
-
Washing (Optional) : While not always necessary due to the low fluorescence of unbound dye, washing the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium can reduce background signal.[8][10]
-
Imaging : Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission: ~350/461 nm).[8][9]
Protocol 2: Fixed Cell Staining for Fluorescence Microscopy
This protocol is suitable for staining the nuclei of cells that have been previously fixed and permeabilized. Both Hoechst 33342 and 33258 are effective for this application.
-
Cell Preparation : Grow cells on sterile coverslips.
-
Fixation and Permeabilization : Fix and permeabilize the cells using a standard laboratory protocol (e.g., 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).
-
Prepare Staining Solution : Dilute the Hoechst stock solution to a final working concentration of 0.5-2 µg/mL in PBS.[3]
-
Staining : Add the staining solution to the fixed and permeabilized cells.
-
Incubation : Incubate for at least 15 minutes at room temperature, protected from light.[3]
-
Washing : Aspirate the staining solution and wash the cells twice with PBS.[3]
-
Mounting and Imaging : Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the cells using a fluorescence microscope with a DAPI filter set.
Concluding Remarks
This compound, as part of the Hoechst family of dyes, is a valuable tool for nuclear staining in both live and fixed cells. The choice between a live or fixed cell staining protocol fundamentally depends on the scientific question being addressed. Live-cell imaging provides dynamic, real-time information about cellular processes, while fixed-cell staining offers a snapshot in time, often with enhanced structural detail. The key to successful staining lies in understanding the properties of the dye, particularly its cell permeability, and optimizing the protocol for the specific cell type and application. While this compound is less documented than its counterparts Hoechst 33342 and 33258, the principles and protocols outlined in this guide provide a solid foundation for its effective use in research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What does Hoechst stain? | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
Basic principles of using HOE 33187 in fluorescence microscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive overview of the fundamental principles and applications of Hoechst 33342, a widely used blue fluorescent DNA stain in fluorescence microscopy. While the initial query referenced "HOE 33187," it is understood that this is a common typographical error for Hoechst 33342, a bisbenzimidazole dye developed by Hoechst AG.[1] This document will detail its mechanism of action, spectral properties, and provide detailed protocols for its use in key applications such as live and fixed cell imaging, apoptosis detection, and cell cycle analysis.
Hoechst 33342 is a cell-permeant dye that binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[2][3] This binding significantly enhances its fluorescence quantum yield, resulting in a strong, localized blue signal within the cell nucleus and a high signal-to-noise ratio.[3][4] Its ability to cross the plasma membrane of living cells makes it an invaluable tool for real-time imaging and analysis of cellular processes.[4][5]
Core Principles of Hoechst 33342
Mechanism of Action
Hoechst 33342 is a non-intercalating agent that binds to the minor groove of the DNA helix.[4] This binding is not covalent and is reversible. The dye's affinity is highest for sequences rich in A-T base pairs.[2] Upon binding, the dye molecule undergoes a conformational change that restricts its molecular motion and shields it from water molecules, leading to a significant increase in fluorescence.[4] Unbound Hoechst 33342 in solution has minimal fluorescence.[3]
An important structural feature of Hoechst 33342 is an ethyl group, which increases its lipophilicity and cell permeability compared to its close relative, Hoechst 33258.[2][6] This enhanced permeability makes Hoechst 33342 the preferred choice for staining living, unfixed cells.[5][6]
Mechanism of Hoechst 33342 cell entry and DNA binding.
Spectral Properties and Quantitative Data
Hoechst 33342 is excited by ultraviolet (UV) light and emits a blue fluorescence. Its large Stokes shift—the difference between the excitation and emission maxima—makes it highly suitable for multicolor imaging experiments, as it minimizes spectral overlap with other common fluorophores.[2][7]
The tables below summarize the key quantitative properties of Hoechst 33342.
| Property | Value | Reference(s) |
| Excitation Maximum (DNA-bound) | ~350-361 nm | [2][3][8] |
| Emission Maximum (DNA-bound) | ~461 nm | [2][8] |
| Molar Extinction Coefficient | ~47,000 cm⁻¹M⁻¹ (at 343 nm in methanol) | [7] |
| Molecular Weight | 561.93 g/mol (trihydrochloride) | [8] |
| Application Parameter | Recommended Range | Reference(s) |
| Live Cell Staining Conc. | 0.1 - 10 µg/mL | [2][9] |
| Fixed Cell Staining Conc. | 0.5 - 5 µg/mL | [10][11] |
| Incubation Time (Live Cells) | 10 - 60 minutes at 37°C | [5][8][12] |
| Incubation Time (Fixed Cells) | 5 - 15 minutes at RT | [8][10][11] |
Experimental Protocols
Safety Precaution: Hoechst dyes bind to DNA and are potential mutagens and carcinogens. Always wear appropriate personal protective equipment (PPE), including gloves, when handling these reagents.[1]
Protocol 1: Staining of Live Adherent Cells for Fluorescence Microscopy
This protocol is suitable for visualizing nuclei in real-time imaging experiments.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Live cells cultured on imaging-compatible vessels (e.g., glass-bottom dishes)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Methodology:
-
Prepare Working Solution: Dilute the Hoechst 33342 stock solution in pre-warmed complete cell culture medium to a final concentration of 0.5-5 µg/mL. The optimal concentration should be determined empirically for each cell type to minimize toxicity.[12]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33342 working solution, ensuring the cell monolayer is fully covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5][9]
-
Washing (Optional but Recommended): To reduce background fluorescence, aspirate the staining solution and gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.[5]
-
Imaging: Add fresh, pre-warmed medium to the cells. Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).[6][8]
Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy
This protocol is used for nuclear counterstaining in immunofluorescence and other fixed-cell applications.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Cells cultured on coverslips, fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) if required for other antibody staining.
-
Phosphate-Buffered Saline (PBS) at room temperature.
-
Mounting medium.
Methodology:
-
Prepare Working Solution: Dilute the Hoechst 33342 stock solution in PBS to a final concentration of 1-5 µg/mL.[10]
-
Cell Staining: After the final wash step of your primary/secondary antibody incubations, add the Hoechst 33342 working solution to the fixed cells, ensuring complete coverage.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[8][10]
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove excess dye.[10]
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.
A generalized workflow for staining cells with Hoechst 33342.
Advanced Applications
Apoptosis Detection
A key hallmark of apoptosis is chromatin condensation (pyknosis). Hoechst 33342 can effectively identify apoptotic cells by their brightly stained, condensed, or fragmented nuclei, which are easily distinguishable from the uniformly stained nuclei of healthy cells.[10][13]
Protocol for Apoptosis Detection:
-
Culture and treat cells to induce apoptosis.
-
Stain the cells (either live or fixed) using one of the protocols described above.
-
During imaging, acquire images of both the Hoechst-stained nuclei and a differential interference contrast (DIC) or phase-contrast image of the cells.
-
Identify apoptotic cells by observing nuclei that are smaller, more intensely fluorescent, and often fragmented compared to the larger, evenly stained nuclei of non-apoptotic cells.[10]
Distinguishing healthy vs. apoptotic cells with Hoechst 33342.
Cell Cycle Analysis
Hoechst 33342 staining intensity is directly proportional to the DNA content of a cell, making it suitable for cell cycle analysis, typically performed using flow cytometry.[12][14]
-
G0/G1 phase cells have a normal (2N) DNA content.
-
S phase cells are actively replicating their DNA and will have an intermediate DNA content (>2N but <4N).
-
G2/M phase cells have double the DNA content (4N) and will show the highest fluorescence intensity.
When combined with Pyronin Y, which stains RNA, it's possible to distinguish quiescent G0 cells (low RNA) from G1 cells (higher RNA).[14][15]
Protocol for Cell Cycle Analysis (Flow Cytometry):
-
Harvest cells to create a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL.[11]
-
For live-cell analysis, add Hoechst 33342 to the cell suspension in culture medium to a final concentration of 1-10 µg/mL.[12]
-
Incubate for 30-60 minutes at 37°C, protected from light.[12]
-
Analyze the cells directly on a flow cytometer equipped with a UV laser for excitation (~355 nm) and a blue emission filter (~450 nm).[2]
-
Gate on single cells and generate a histogram of fluorescence intensity to resolve the G0/G1, S, and G2/M populations.
Conclusion
Hoechst 33342 is a versatile and robust fluorescent probe essential for modern cell biology. Its high cell permeability, specificity for DNA, and bright fluorescence make it an excellent choice for a wide range of applications, from routine nuclear counterstaining to sophisticated analyses of apoptosis and cell cycle progression. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage Hoechst 33342 to achieve high-quality, reproducible results in their fluorescence microscopy studies.
References
- 1. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. benchchem.com [benchchem.com]
- 4. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. stemcell.com [stemcell.com]
- 9. youdobio.com [youdobio.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.bcm.edu [cdn.bcm.edu]
- 15. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Scientific Deep Dive into Cariporide (HOE 642): A Na+/H+ Exchange Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, historical context, and detailed scientific characterization of Cariporide (also known as HOE 642), a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). Originally developed by Hoechst AG, Cariporide emerged from a focused research program aimed at identifying novel therapeutic agents for cardiovascular diseases, particularly myocardial ischemia-reperfusion injury. While the compound initially showed promise in preclinical and clinical studies for its cardioprotective effects, its development trajectory also highlights important considerations in drug development. This document will delve into the quantitative biological data, detailed experimental protocols for its characterization, and the intricate signaling pathways it modulates, offering a valuable resource for researchers in pharmacology, cardiovascular medicine, and oncology.
Historical Context and Discovery
The development of Cariporide is rooted in the growing understanding of the detrimental role of intracellular sodium and calcium overload during myocardial ischemia and reperfusion in the late 1980s and early 1990s. Researchers at Hoechst AG, a German pharmaceutical and chemical company with a long history of innovation, were actively investigating therapeutic strategies to mitigate this damage.[1] The primary target of interest was the Na+/H+ exchanger (NHE), a ubiquitous membrane protein responsible for regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[2][3]
During ischemia, intracellular acidosis activates NHE1, leading to an influx of sodium. This, in turn, reverses the action of the Na+/Ca2+ exchanger, causing a massive influx of calcium, which triggers a cascade of events leading to cell death and tissue damage.[2][4] The hypothesis was that inhibiting NHE1 could prevent this catastrophic ionic imbalance and thus protect the heart muscle. This led to a dedicated drug discovery program at Hoechst focused on identifying selective NHE1 inhibitors.[1] Cariporide (HOE 642) emerged from this program as a highly potent and selective benzoylguanidine derivative.[3] Its development progressed through extensive preclinical testing and into large-scale clinical trials such as the GUARDIAN and EXPEDITION studies for its potential in reducing myocardial infarction in patients undergoing coronary artery bypass grafting.[5][6]
Quantitative Biological Data
The biological activity of Cariporide has been extensively characterized across various in vitro and in vivo models. Its potency and selectivity for NHE1 are key features that have been quantified through the determination of its half-maximal inhibitory concentration (IC50) against different NHE isoforms.
| NHE Isoform | IC50 (µM) | Cell/System | Reference |
| NHE1 | 0.05 | - | [7][8] |
| NHE1 | 0.03 | CHO-K1 cells expressing human NHE1 | [9][10] |
| NHE2 | 1000 | - | [7][8] |
| NHE3 | 3 | - | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the effects of Cariporide.
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes the use of the fluorescent pH indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure changes in intracellular pH.
Materials:
-
Cells of interest (e.g., cardiomyocytes, CHO cells)
-
BCECF-AM (5 mM stock in DMSO)
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Cariporide (stock solution in DMSO)
-
Ammonium chloride (NH4Cl) for inducing intracellular acidosis
-
Nigericin (for calibration)
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (Excitation ~490 nm and ~440 nm, Emission ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Wash cells once with HBS.
-
Prepare a loading solution of 2-5 µM BCECF-AM in HBS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBS to remove extracellular dye.
-
-
Baseline Measurement:
-
Add HBS to the wells.
-
Measure the baseline fluorescence ratio (F490/F440) for 5-10 minutes.
-
-
Induction of Acidosis and Treatment:
-
To induce a transient intracellular acidosis, perfuse the cells with a solution containing 20 mM NH4Cl in HBS for 5 minutes, followed by perfusion with Na+-free HBS (replace NaCl with N-methyl-D-glucamine chloride).
-
During the Na+-free perfusion, add Cariporide at the desired concentrations.
-
Re-introduce Na+-containing HBS to initiate pHi recovery and continue to measure the fluorescence ratio.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with high K+ calibration buffers of known pH containing 10 µM nigericin.
-
Measure the fluorescence ratio at each pH to generate a calibration curve.
-
-
Data Analysis:
-
Convert the fluorescence ratios to pHi values using the calibration curve.
-
Calculate the rate of pHi recovery (dpH/dt) in the presence and absence of Cariporide.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This protocol outlines the detection of DNA fragmentation, a hallmark of apoptosis, in cells treated with Cariporide.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Cariporide
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with Cariporide at the desired concentrations for the specified duration. Include positive and negative controls.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate cells with DAPI or Hoechst stain for 5-10 minutes to visualize all nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in their nuclei.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst stained).
-
Caspase-3 Activity Assay
This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, DEVD-AFC for fluorometric)
-
Assay buffer
-
Lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells with Cariporide as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate.
-
Add assay buffer to bring the total volume to 100 µL.
-
Add the caspase-3 substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For the colorimetric assay, measure the absorbance at 405 nm.
-
For the fluorometric assay, measure the fluorescence with excitation at ~400 nm and emission at ~505 nm.
-
-
Data Analysis:
-
Normalize the absorbance/fluorescence readings to the protein concentration.
-
Express the caspase-3 activity as a fold-change relative to the untreated control.
-
Signaling Pathways and Molecular Mechanisms
Cariporide's primary mechanism of action is the inhibition of NHE1. This direct effect triggers a cascade of downstream consequences that impact several critical signaling pathways.
NHE1 and Intracellular Ion Homeostasis
The inhibition of NHE1 by Cariporide directly prevents the influx of Na+ in response to intracellular acidosis. This is the cornerstone of its cardioprotective effect, as it mitigates the subsequent Ca2+ overload via the Na+/Ca2+ exchanger, thereby preventing mitochondrial dysfunction and cell death.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. biotna.net [biotna.net]
- 3. Dose-dependent reduction of myocardial infarct mass in rabbits by the NHE-1 inhibitor cariporide (HOE 642) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Sodium-hydrogen exchange inhibition by cariporide to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. caspase3 assay [assay-protocol.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
In-Depth Technical Guide: Safety and Handling of HOE 3_3187
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for HOE 33187, a blue fluorescent dye commonly used for DNA staining in research applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from supplier product pages, general protocols, and data on related compounds to provide the most thorough guidance possible.
Compound Information
| Property | Value |
| Chemical Name | 6-(4-methyl-1-piperazinyl)-2'-phenyl-2,6'-bibenzimidazole |
| CAS Number | 23623-08-7 |
| Molecular Formula | C₂₅H₂₄N₆ |
| Molecular Weight | 408.5 g/mol |
| Synonyms | HOE-33187 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol; Slightly soluble in Acetonitrile and Water. |
| Storage | Store at -20°C, protect from light. |
Hazard Identification and Toxicological Data
Quantitative Toxicological Data (for related Bisbenzimidazole compounds)
| Compound | Route | Species | Dose (LD50) |
| Bisbenzimidazole Trihydrochloride | Intravenous | Rat | 32,200 µg/kg |
| Bisbenzimidazole Trihydrochloride | Intravenous | Mouse | 36,900 µg/kg |
Source: PubChem CID 31953. Data for a related compound, provided for indicative purposes.
Warning: This product is for research and development use only and is not for human or veterinary use.
Handling and Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound and its potential for harm, strict adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE | Specification |
| Gloves | Nitrile rubber, disposable. Change gloves frequently and when contaminated. |
| Lab Coat | Standard laboratory coat. |
| Eye Protection | Safety glasses with side shields or goggles. |
General Handling Precautions:
-
Always wear a lab coat and disposable gloves when handling this compound.[2]
-
Avoid breathing dust or vapor. Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
Experimental Protocols
The following are general protocols for the preparation and use of this compound for staining DNA in cells. Researchers should adapt these protocols based on their specific cell type and experimental conditions.
Preparation of Stock and Working Solutions
Stock Solution (e.g., 2 mg/mL in DMSO):
-
Weigh out 10 mg of this compound powder.
-
Dissolve in 5 mL of dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
Working Solution (e.g., 10 µg/mL):
-
Dilute the stock solution in a suitable buffer (e.g., PBS or serum-free cell culture medium) to the desired final concentration.
-
The optimal concentration of the working solution should be determined experimentally for each application.[2]
Staining Protocol for Suspension Cells
-
Centrifuge cells at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
-
Wash the cell pellet twice with Phosphate-Buffered Saline (PBS), centrifuging for 5 minutes each time.
-
Resuspend the cells to a density of approximately 1x10⁶ cells/mL.
-
Add 1 mL of the this compound working solution and incubate at room temperature for 3-10 minutes.[2]
-
Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[2]
-
Wash the cells twice with PBS for 5 minutes each time.[2]
-
Resuspend the cells in serum-free cell culture medium or PBS for analysis.[2]
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.
-
Remove the culture medium.
-
Add 100 µL of the this compound working solution to completely cover the cells and incubate at room temperature for 3-10 minutes.[2]
-
Wash the cells twice with fresh culture medium, for 5 minutes each time.[2]
-
The cells are now ready for observation under a fluorescence microscope.[2]
Workflow and Logical Relationships
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Signaling Pathway Considerations
This compound is a DNA intercalating agent, binding to the minor groove of the DNA double helix with a preference for A/T-rich regions.[2] Its primary mechanism of action is the direct interaction with DNA, leading to interference with DNA replication and transcription, which ultimately results in cytotoxicity. It is not known to directly target specific signaling pathways in the way a receptor agonist or antagonist would. However, its cytotoxic effects can induce downstream signaling cascades related to DNA damage response and apoptosis.
DNA Damage Response and Apoptosis Induction
Caption: A simplified diagram of the cellular response to DNA damage induced by this compound.
First Aid Measures
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash off immediately with plenty of water. Remove contaminated clothing.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Considerations
Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most up-to-date information from the supplier and their institution's safety office before handling any chemical.
References
Methodological & Application
Application Notes and Protocols for HOE 33187 Staining of Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33187 is a blue fluorescent stain that is highly specific for DNA. As a member of the bis-benzimide dye family, it binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1] This binding results in a significant increase in fluorescence, making it an excellent tool for visualizing cell nuclei and assessing DNA content.[1][2] Hoechst 33187 is cell-permeable, allowing for the staining of both live and fixed cells.[1] Its low cytotoxicity at recommended concentrations makes it particularly suitable for live-cell imaging and analysis.[2][3] These characteristics make Hoechst 33187 a versatile tool in various research and drug development applications, including cell cycle analysis, apoptosis detection, and high-content screening.
Mechanism of Action
Hoechst 33187 is a non-intercalating DNA dye.[4] Its binding to the A-T rich regions in the minor groove of the DNA helix leads to a conformational change in the dye molecule, which significantly enhances its fluorescence quantum yield.[4] The fluorescence intensity is proportional to the amount of DNA present, allowing for quantitative analysis of cellular DNA content.[5]
Applications in Research and Drug Development
-
Cell Counting and Proliferation Assays: The specific staining of nuclei allows for accurate automated cell counting in high-throughput screening.
-
Cell Cycle Analysis: Changes in DNA content during the cell cycle (G0/G1, S, G2/M phases) can be quantified by measuring the fluorescence intensity of stained cells using flow cytometry or imaging.[1]
-
Apoptosis Detection: Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized and quantified with Hoechst 33187 staining.
-
High-Content Screening (HCS): In drug discovery, Hoechst 33187 is a fundamental nuclear counterstain in multi-parametric HCS assays to identify and characterize cellular phenotypes.
-
Stem Cell Research: Hoechst dyes are used to identify and isolate side population (SP) cells, a subpopulation of stem cells, based on their ability to efflux the dye.[6]
Data Presentation
Spectral Properties
| Property | Wavelength (nm) |
| Excitation Maximum (with DNA) | ~350-360 |
| Emission Maximum (with DNA) | ~461-490 |
| Unbound Dye Emission | ~510-540 |
Data compiled from multiple sources.[1][7][8]
Recommended Staining Parameters for Adherent Cells
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Working Concentration | 1 - 10 µg/mL | 0.5 - 2 µg/mL |
| Incubation Time | 5 - 60 minutes | 5 - 15 minutes |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature |
| Wash Buffer | Phosphate-Buffered Saline (PBS) or complete medium | Phosphate-Buffered Saline (PBS) |
Note: The optimal concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.[7][9]
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solution (1 mg/mL):
-
Dissolve 10 mg of Hoechst 33187 powder in 10 mL of high-purity dimethyl sulfoxide (DMSO) or deionized water.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired working concentration (see table above) using an appropriate buffer (e.g., PBS for fixed cells, serum-free cell culture medium for live cells).[10]
Protocol 1: Staining of Live Adherent Cells
This protocol is suitable for visualizing nuclei in living cells for applications such as time-lapse microscopy.
-
Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
-
Aspirate the cell culture medium.
-
Add the pre-warmed (37°C) Hoechst 33187 working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[7] The optimal incubation time should be determined for each cell line.
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed, fresh cell culture medium.[7][10]
-
Add fresh, pre-warmed medium to the cells for imaging.
-
Proceed with fluorescence microscopy using a filter set appropriate for DAPI or Hoechst stains (Excitation: ~350 nm, Emission: ~460 nm).
Protocol 2: Staining of Fixed Adherent Cells
This protocol is ideal for endpoint assays where cells are fixed and permeabilized prior to nuclear staining.
-
Grow adherent cells on a suitable imaging vessel.
-
Aspirate the cell culture medium and wash the cells once with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Aspirate the fixative and wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes) if co-staining with intracellular antibodies. Wash twice with PBS after permeabilization.
-
Add the Hoechst 33187 working solution to the fixed cells.
-
Incubate for at least 15 minutes at room temperature, protected from light.[7]
-
Aspirate the staining solution and wash the cells twice with PBS.[7]
-
Add PBS or a suitable mounting medium to the cells.
-
Proceed with fluorescence microscopy.
Mandatory Visualization
Caption: Workflow for Hoechst 33187 staining of live and fixed adherent cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Insufficient dye concentration or incubation time. | Optimize by increasing concentration or incubation time. Ensure the correct filter set is being used. |
| High Background | Incomplete removal of unbound dye. | Increase the number and duration of wash steps.[7] |
| Phototoxicity/Cell Death (Live Cells) | Dye concentration is too high; excessive light exposure. | Reduce the dye concentration and minimize the duration and intensity of light exposure during imaging.[11] |
| Uneven Staining | Cells are not confluent or are unhealthy. | Ensure a healthy, evenly distributed cell monolayer. |
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. What kind of excitation light does Hoechst require? | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Live-Cell Imaging Using Hoechst 33342
Introduction
Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is widely utilized for visualizing the nuclei of live cells. This bis-benzimidazole dye binds preferentially to the minor groove of adenine-thymine (A-T) rich regions of DNA. Upon binding, its fluorescence quantum yield increases significantly, allowing for clear visualization of the nucleus with minimal background fluorescence. Its ability to enter intact cells makes it an invaluable tool for a variety of applications in live-cell imaging, including cell cycle analysis, apoptosis detection, and cell counting. This document provides a detailed protocol for the use of Hoechst 33342 in live-cell imaging applications.
It is important to note that the compound "HOE 33187" as specified in the query is not a commonly recognized chemical identifier in scientific literature. It is highly probable that this is a typographical error and the intended compound is Hoechst 33342 , a widely used nuclear stain for live-cell imaging. This protocol is therefore based on the use of Hoechst 33342.
Quantitative Data Summary
For reproducible and optimal results, it is crucial to use Hoechst 33342 at the appropriate concentration and with the correct optical settings. The following tables summarize key quantitative data for the use of Hoechst 33342.
Table 1: Spectral Properties of Hoechst 33342
| Property | Wavelength (nm) |
| Excitation Maximum (with DNA) | 350 |
| Emission Maximum (with DNA) | 461 |
Table 2: Recommended Staining Conditions for Live Cells
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mg/mL in DMSO or dH₂O | Store protected from light at 4°C or -20°C. |
| Working Concentration | 0.1-10 µg/mL | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 5-60 minutes at 37°C | Longer incubation times may increase cytotoxicity. |
| Incubation Medium | Cell culture medium or PBS | Staining can be performed directly in the culture medium. |
Experimental Protocols
This section provides a detailed protocol for staining live cells with Hoechst 33342 for fluorescence microscopy.
Materials:
-
Hoechst 33342 stock solution (1 mg/mL)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
-
Fluorescence microscope with a DAPI filter set
Protocol:
-
Preparation of Staining Solution:
-
Thaw the Hoechst 33342 stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final working concentration (e.g., 1 µg/mL).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing (Optional):
-
For applications requiring lower background fluorescence, the staining solution can be removed.
-
Gently wash the cells two to three times with pre-warmed culture medium or PBS.
-
After the final wash, add fresh pre-warmed medium to the cells for imaging.
-
-
Live-Cell Imaging:
-
Transfer the imaging vessel to the fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).
-
Visualize the stained nuclei using a DAPI filter set (typically ~350 nm excitation and ~460 nm emission).
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Signaling Pathways and Logical Relationships
Hoechst 33342 is primarily a structural probe for the nucleus and does not directly participate in signaling pathways. However, it is a critical tool for studying cellular events that involve changes in nuclear morphology, such as apoptosis and cell division.
Apoptosis Detection:
During apoptosis, the chromatin within the nucleus condenses and the nucleus often fragments. These changes can be readily visualized with Hoechst 33342. Apoptotic cells will appear to have smaller, more brightly stained, and often fragmented nuclei compared to the larger, more diffusely stained nuclei of healthy cells.
Application Notes and Protocols for HOE 33187 in Flow Cytometry for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE 33187 is a blue fluorescent, cell-permeant nucleic acid stain belonging to the Hoechst family of dyes.[1][2] These dyes are minor-groove binding agents that show a distinct preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2] Upon binding to DNA, the fluorescence quantum yield of this compound increases significantly, making it an excellent probe for visualizing cellular DNA content. Its ability to enter intact cell membranes allows for the analysis of both live and fixed cells, a key advantage for various experimental designs.[2]
In flow cytometry, this compound is utilized for quantitative analysis of the cell cycle.[3][4] The stoichiometric binding of the dye to DNA results in a fluorescence intensity that is directly proportional to the cellular DNA content. This allows for the discrimination of cell populations in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[3][5] This application is critical in diverse research areas, including cancer biology, drug discovery, and studies of cellular proliferation and apoptosis.[2][6]
Principle of Cell Cycle Analysis with this compound
The fundamental principle of cell cycle analysis using this compound lies in its stoichiometric binding to DNA. As cells progress through the cell cycle, their DNA content changes in a predictable manner:
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a diploid (2N) DNA content.
-
S Phase: During the synthesis (S) phase, DNA replication occurs, resulting in a continuous distribution of DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) and mitosis (M) phases have a tetraploid (4N) DNA content.
Flow cytometry measures the fluorescence intensity of individual cells stained with this compound. A histogram of fluorescence intensity versus cell count will therefore display distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population situated between these two peaks.[3][5]
Data Presentation
The following tables provide representative data for cell cycle analysis using a Hoechst dye like this compound. The precise percentages will vary depending on the cell type, growth conditions, and experimental treatments.
Table 1: Representative Cell Cycle Distribution in an Asynchronously Growing Cell Line
| Cell Cycle Phase | Percentage of Cells (%) |
| G0/G1 | 55 |
| S | 30 |
| G2/M | 15 |
Table 2: Comparison of DNA Stains for Cell Cycle Analysis
| Feature | This compound (Hoechst Dyes) | Propidium Iodide (PI) | DAPI |
| Cell Permeability | Permeable (Live & Fixed Cells) | Impermeable (Fixed Cells Only) | Semi-Permeable (Primarily for Fixed Cells) |
| Excitation (nm) | ~350 (UV) | ~488, 535 (Blue/Green) | ~358 (UV) |
| Emission (nm) | ~461 (Blue) | ~617 (Red) | ~461 (Blue) |
| RNA Staining | Minimal | Yes (Requires RNase treatment) | Minimal |
| Advantages | Live cell staining, low cytotoxicity | Compatible with standard 488nm lasers | Bright signal |
| Disadvantages | Requires UV laser | Requires cell fixation/permeabilization | Requires UV laser, potential for phototoxicity |
Experimental Protocols
Protocol 1: Cell Cycle Analysis of Live (Unfixed) Cells with this compound
This protocol is suitable for analyzing the cell cycle distribution of living cells, which can be particularly useful for subsequent cell sorting applications.
Materials:
-
This compound stock solution (1 mg/mL in deionized water or DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Suspension of single cells
-
Flow cytometer with UV excitation capabilities
Procedure:
-
Cell Preparation:
-
Harvest cells and ensure they are in a single-cell suspension. For adherent cells, use a gentle dissociation method (e.g., trypsinization) and neutralize the enzyme.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in pre-warmed complete cell culture medium.
-
-
Staining:
-
Prepare a working solution of this compound at a final concentration of 1-10 µg/mL in the cell suspension. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. Incubation time may need optimization.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm).
-
Collect the blue fluorescence emission using an appropriate filter (e.g., 460/50 nm bandpass filter).
-
Use pulse-width and pulse-area parameters to exclude cell doublets and aggregates from the analysis.
-
Record data for at least 10,000 events per sample for statistically robust analysis.
-
Protocol 2: Cell Cycle Analysis of Fixed Cells with this compound
This protocol is suitable for experiments where cells need to be fixed for storage or for simultaneous intracellular antibody staining.
Materials:
-
This compound stock solution (1 mg/mL in deionized water or DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, ice-cold
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Suspension of single cells
-
Flow cytometer with UV excitation capabilities
Procedure:
-
Cell Preparation and Fixation:
-
Harvest and wash 1-2 x 10^6 cells with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Decant the ethanol and wash the cells twice with Staining Buffer.
-
Resuspend the cell pellet in Staining Buffer containing this compound at a final concentration of 1-5 µg/mL.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as described in Protocol 1 (steps 3a-d).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for cell cycle analysis using this compound.
Caption: Logical relationship of DNA content during the cell cycle.
Concluding Remarks
This compound is a robust and versatile fluorescent dye for the analysis of cellular DNA content and cell cycle distribution by flow cytometry. Its applicability to both live and fixed cells provides flexibility for a wide range of experimental designs. By following the detailed protocols and considering the principles outlined in these application notes, researchers can obtain reliable and reproducible data to advance their studies in cell biology and drug development.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 3. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dyes for Cell Cycle and Apoptosis Analysis - FluoroFinder [fluorofinder.com]
Application Notes and Protocols: Co-staining with Hoechst 33342 and GFP-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The simultaneous visualization of nuclear DNA and specific proteins is a fundamental technique in modern cell biology, enabling the study of protein localization, cellular dynamics, and drug effects. A common and effective method to achieve this is the co-staining of cells with a nuclear dye, such as Hoechst 33342, alongside the expression of a protein of interest tagged with a Green Fluorescent Protein (GFP).[1] Hoechst 33342 is a cell-permeable, blue fluorescent dye that binds to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][2][3] GFP and its variants are versatile, genetically encoded reporters that allow for the visualization of proteins in living and fixed cells.[1]
This application note provides detailed protocols for co-staining live and fixed cells with Hoechst 33342 and GFP-tagged proteins, guidelines for data interpretation, and troubleshooting advice.
Principles of Co-Staining
Successful co-staining hinges on the use of fluorophores with distinct spectral properties to minimize signal bleed-through. Hoechst 33342 is excited by ultraviolet (UV) light (approx. 350-361 nm) and emits blue fluorescence (approx. 461-497 nm).[1][4] Enhanced Green Fluorescent Protein (EGFP), a widely used GFP variant, is excited by blue light (approx. 488 nm) and emits green fluorescence (approx. 509 nm).[1] The significant separation between their excitation and emission spectra makes them an excellent pair for multicolor fluorescence microscopy.[1][5]
Data Presentation
Spectral Properties
The spectral characteristics of Hoechst 33342 and common GFP variants are summarized below, highlighting their suitability for simultaneous imaging.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Hoechst 33342 | ~350-361[1][4] | ~461-497[1][4] |
| Enhanced GFP (EGFP) | ~488[1] | ~507-511[1] |
| Wild-type GFP (wtGFP) | 395 (major), 475 (minor) | 509 |
| Emerald GFP | 489 | 508 |
Recommended Staining Conditions for Hoechst 33342
Optimal staining conditions can vary by cell type and experimental goals. The following table provides recommended starting concentrations and incubation times.[6] It is crucial to empirically determine the optimal conditions for each specific cell line and application to minimize toxicity.[2][6]
| Application | Cell Type | Hoechst 33342 Concentration | Incubation Time | Temperature |
| Live Cell Imaging | Various | 1-5 µg/mL[1][6] | 15-60 min[1] | 37°C[1] |
| Fixed Cell Staining | Various | 0.5-2 µg/mL[1] | 5-15 min[1][7] | Room Temp[1][2] |
| Flow Cytometry (Live Cells) | Various | 1-10 µg/mL[1][6] | 15-60 min[1] | 37°C[1] |
Note on Cytotoxicity: While generally considered safe for live-cell imaging, Hoechst 33342 can be cytotoxic and phototoxic at high concentrations or with prolonged UV exposure, potentially leading to apoptosis.[8][9][10][11] Studies suggest that concentrations between 7 x 10⁻⁹ M and 28 x 10⁻⁹ M are non-cytotoxic and do not significantly impact cell viability or proliferation during long-term imaging.[8]
Experimental Protocols
Reagent Preparation
-
Hoechst 33342 Stock Solution (1 mg/mL):
-
Dissolve 10 mg of Hoechst 33342 powder in 10 mL of sterile, high-purity water or DMSO.[1] Note: The dye may precipitate in PBS.[6]
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary for dissolution in water.[1]
-
Aliquot into smaller, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage or at 4°C for up to one month.[1][6]
-
-
Hoechst 33342 Working Solution:
-
For Live Cell Imaging: Immediately before use, dilute the 1 mg/mL stock solution to the desired final concentration (e.g., 1-5 µg/mL) in pre-warmed (37°C) complete cell culture medium.[1]
-
For Fixed Cell Staining: Dilute the 1 mg/mL stock solution to the desired final concentration (e.g., 0.5-2 µg/mL) in Phosphate-Buffered Saline (PBS).[1]
-
Protocol 1: Co-staining of Live Cells Expressing GFP-Tagged Proteins
This protocol is designed for the real-time imaging of nuclear dynamics in relation to a GFP-tagged protein of interest.
Materials:
-
Cells expressing the GFP-fusion protein, cultured in an imaging-appropriate vessel (e.g., glass-bottom dish).
-
Hoechst 33342 working solution (in complete culture medium).
-
Pre-warmed complete culture medium.
-
Pre-warmed Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope with appropriate filter sets for Hoechst (e.g., DAPI) and GFP (e.g., FITC).[1]
Procedure:
-
Culture GFP-expressing cells to the desired confluency.
-
Aspirate the existing culture medium.
-
Add the pre-warmed Hoechst 33342 working solution to cover the cells.
-
Incubate at 37°C in a CO₂ incubator for 15-60 minutes, ensuring the cells are protected from light.[1] The optimal time should be determined empirically.
-
(Optional) Aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or fresh medium to reduce background fluorescence.[1]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Proceed immediately to imaging on a fluorescence microscope.
Figure 1. Workflow for live-cell co-staining.
Protocol 2: Co-staining of Fixed Cells Expressing GFP-Tagged Proteins
This protocol is suitable for high-resolution imaging of fixed cells, where temporal dynamics are not required.
Materials:
-
Cells expressing the GFP-fusion protein, cultured on coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS (for permeabilization, optional).
-
Hoechst 33342 working solution (in PBS).
-
Phosphate-Buffered Saline (PBS).
-
Anti-fade mounting medium.
Procedure:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If the GFP-tagged protein is intracellular and requires antibody staining, or if nuclear access is limited, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes at room temperature.[1] Wash three times with PBS. Note: Permeabilization can sometimes diminish the native GFP signal.[1]
-
Add the Hoechst 33342 working solution to the coverslips.
-
Incubate for 5-15 minutes at room temperature, protected from light.[1]
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[1]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples on a fluorescence microscope.
Figure 2. Workflow for fixed-cell co-staining.
Visualization of Protein-DNA Relationship
Co-staining allows for the direct visualization of the spatial relationship between a GFP-tagged protein and the nucleus, which is critical for studying cellular processes like transcription factor translocation.
Figure 3. Diagram of a signaling pathway leading to protein translocation.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Weak or No Hoechst Staining | Insufficient dye concentration or incubation time.[1] Cell type is resistant to Hoechst uptake. | Optimize Hoechst 33342 concentration (try a range of 0.1-10 µg/mL) and incubation time.[1] For fixed cells, consider Hoechst 33258 as an alternative.[1] |
| High Background Fluorescence | Excess unbound Hoechst dye. | Include or increase the number and duration of washing steps after staining.[1] Reduce the concentration of Hoechst 33342.[1] |
| Phototoxicity in Live Cells | High dye concentration combined with intense or prolonged UV light exposure.[10][11] | Reduce Hoechst concentration to the lowest effective level.[8] Minimize UV light exposure time and intensity. Reduce the frequency of image acquisition in time-lapse experiments.[11] |
| GFP Signal Bleed-through | Photoconversion of Hoechst dye upon UV excitation, causing it to fluoresce in the green channel.[3][12] | Image the GFP channel before exciting the Hoechst stain.[13] Use appropriate and high-quality filter sets to minimize spectral overlap. Perform sequential scanning if using a confocal microscope. |
| Diminished GFP Signal after Fixation | Fixation or permeabilization protocol is too harsh, denaturing the GFP. | Use a gentler fixation method (e.g., shorter PFA incubation).[1] If possible, avoid permeabilization or use a milder detergent like saponin. Consider using an anti-GFP antibody for immunofluorescence if native fluorescence is lost.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 6. flowcytometry-embl.de [flowcytometry-embl.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Apoptosis Detection in Primary Neurons Using Hoechst Dyes
A Note on Nomenclature: While the query specified "HOE 33187," this designation is not standard in the context of apoptosis detection. The widely recognized and utilized fluorescent dyes for this application are Hoechst 33342 and Hoechst 33258 . These bisbenzimide dyes are classic nuclear stains effective in identifying apoptotic cells through the visualization of chromatin condensation. This document will focus on the application of Hoechst 33342 and Hoechst 33258 for apoptosis detection in primary neurons.
Introduction to Hoechst Dyes for Apoptosis Detection
Hoechst dyes are a family of fluorescent stains that bind to the minor groove of DNA, with a preference for AT-rich regions.[] Upon binding to double-stranded DNA, their fluorescence emission increases significantly, leading to a strong signal-to-noise ratio.[] This property makes them excellent nuclear counterstains in fluorescence microscopy.
In the context of apoptosis, a key morphological change is the condensation of chromatin (pyknosis) and nuclear fragmentation (karyorrhexis). Hoechst dyes are particularly useful for identifying these changes. Healthy cells exhibit uniform, spherical nuclei with evenly distributed chromatin.[2] In contrast, apoptotic cells display brightly stained, condensed, and often fragmented nuclei.[3][4] This allows for the clear distinction between healthy and apoptotic cells based on nuclear morphology.
Mechanism of Action
The mechanism of apoptosis detection using Hoechst dyes relies on the structural changes that occur in the nucleus during programmed cell death.
-
Healthy Cells: In healthy, viable cells, the chromatin is loosely packed, resulting in a diffuse and less intense blue fluorescence when stained with a Hoechst dye.
-
Apoptotic Cells: During apoptosis, endonucleases cleave the DNA into fragments, leading to the condensation of chromatin. This condensed chromatin binds more Hoechst dye, resulting in a much brighter and more compact fluorescent signal.[4]
-
Necrotic Cells: Necrotic cells, which undergo a different form of cell death characterized by cell swelling and membrane rupture, do not typically exhibit the same degree of chromatin condensation. Their nuclei will stain with Hoechst, but will appear larger and less intensely fluorescent than apoptotic nuclei.
Choosing Between Hoechst 33342 and Hoechst 33258
The primary difference between Hoechst 33342 and Hoechst 33258 lies in their cell permeability.
-
Hoechst 33342: Contains a lipophilic ethyl group, which enhances its ability to cross the plasma membrane of live cells.[] This makes it the preferred choice for staining living, unfixed primary neurons. However, it has been reported to induce apoptosis in some cell types at higher concentrations or with prolonged exposure.[5][6]
-
Hoechst 33258: Is less cell-permeant and is therefore more commonly used for staining fixed cells.[3][5] It is considered less toxic than Hoechst 33342.[6]
Both dyes can be excited by ultraviolet light (around 350 nm) and emit blue fluorescence at approximately 461 nm.[][5]
Quantitative Data Summary
| Parameter | Hoechst 33342 | Hoechst 33258 |
| Primary Application | Live and Fixed Cells | Primarily Fixed Cells |
| Cell Permeability | High | Low |
| Excitation Maximum (with DNA) | ~350 nm[5] | ~350 nm |
| Emission Maximum (with DNA) | ~461 nm[5] | ~461 nm |
| Recommended Staining Concentration | 1 µg/mL[5] | 1-5 µg/mL[] |
| Molecular Weight | 615.99 g/mol (trihydrochloride trihydrate)[5] | 533.88 g/mol (trihydrochloride) |
| Potential Toxicity | Can induce apoptosis at high concentrations[5][6] | Less toxic[6] |
Experimental Protocols
Safety Precaution: Hoechst dyes are known mutagens as they bind to DNA.[3][7] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Staining of Live Primary Neurons with Hoechst 33342
This protocol is designed for the real-time imaging of apoptosis in cultured primary neurons.
Materials:
-
Primary neuron culture
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in deionized water)[7]
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Hoechst 33342 by diluting the stock solution in complete culture medium to a final concentration of 1 µg/mL.[5]
-
Cell Staining: Remove the existing culture medium from the primary neurons and replace it with the Hoechst 33342 staining solution.[5]
-
Incubation: Incubate the cells at 37°C for 5-15 minutes, protected from light.[5] The optimal incubation time may vary depending on the specific neuron type and should be determined empirically.
-
Washing (Optional): While not always necessary for specific staining, washing can reduce background fluorescence.[5] If desired, remove the staining solution and wash the cells gently three times with pre-warmed PBS or culture medium.[7]
-
Imaging: Image the stained neurons immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).[7][8]
-
Healthy neurons: will show a round, evenly stained nucleus with a faint blue fluorescence.
-
Apoptotic neurons: will exhibit bright blue, condensed, and/or fragmented nuclei.[8]
-
Protocol 2: Staining of Fixed Primary Neurons with Hoechst 33258 or 33342
This protocol is suitable for endpoint assays where cells are fixed prior to staining.
Materials:
-
Primary neuron culture
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33258 or Hoechst 33342 stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.[8]
-
Gently wash the cells three times with PBS.
-
-
Prepare Staining Solution: Dilute the Hoechst stock solution in PBS to a final concentration of 1 µg/mL.[5]
-
Cell Staining: Add the Hoechst staining solution to the fixed cells and incubate for at least 5 minutes at room temperature, protected from light.[5]
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope with a DAPI filter set.
Protocol 3: Double Staining with Hoechst 33342 and Propidium Iodide (PI) for Live Cells
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Hoechst 33342 stains the nuclei of all cells, while Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised plasma membranes (late apoptotic and necrotic cells).[4][9][10]
Materials:
-
Primary neuron culture
-
Hoechst 33342 solution (1 µg/mL in culture medium)
-
Propidium Iodide (PI) solution (e.g., 1 µg/mL in culture medium)
-
Fluorescence microscope with DAPI and Rhodamine (or similar) filter sets
Procedure:
-
Induce Apoptosis: Treat primary neurons with the desired apoptotic stimulus. Include a negative control group.
-
Prepare Staining Solution: Prepare a solution containing both Hoechst 33342 (1 µg/mL) and PI (e.g., 1 µg/mL) in culture medium.
-
Cell Staining: Add the double-staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.[9]
-
Imaging: Image the cells immediately.
-
Viable cells: Blue, uniformly stained nuclei (Hoechst positive, PI negative).
-
Early apoptotic cells: Bright blue, condensed/fragmented nuclei (Hoechst positive, PI negative).
-
Late apoptotic/necrotic cells: Bright blue, condensed/fragmented nuclei and red nuclei (Hoechst positive, PI positive).[10]
-
Visualizations
Caption: Apoptotic signaling cascade leading to nuclear changes detected by Hoechst dyes.
Caption: Step-by-step workflow for Hoechst staining of primary neurons.
References
- 2. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. genscript.com [genscript.com]
High-Content Screening Assays Using HOE 33187: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-content screening (HCS) has emerged as a powerful technology in drug discovery and cellular biology, enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner. This approach combines automated microscopy with sophisticated image analysis to extract quantitative data from individual cells, providing deep insights into cellular responses to various stimuli. The fluorescent minor groove-binding dye, HOE 33187, is a valuable tool in HCS due to its ability to stain the nuclei of living or fixed cells with minimal cytotoxicity at appropriate concentrations. Its fluorescence intensity directly correlates with DNA content, making it an excellent marker for assessing cell viability, cell cycle status, and apoptosis.
These application notes provide detailed protocols for utilizing this compound in multiparametric HCS assays for cytotoxicity, apoptosis, and cell cycle analysis. The protocols are designed for use with automated imaging platforms and are adaptable to various cell types and experimental conditions.
Core Applications of this compound in High-Content Screening
This compound is a versatile nuclear stain that can be multiplexed with other fluorescent probes to gain a comprehensive understanding of cellular health and response to treatment. Key applications include:
-
Cytotoxicity Assessment: Quantifying changes in cell number and nuclear morphology to determine the toxic effects of compounds.
-
Apoptosis Induction: Identifying and quantifying apoptotic cells based on nuclear condensation and fragmentation.
-
Cell Cycle Analysis: Determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Application Note 1: Multiparametric Cytotoxicity Assay
This assay provides a robust method for evaluating the cytotoxic potential of test compounds by simultaneously measuring cell number, nuclear morphology, and membrane permeability.
Experimental Protocol
1. Cell Seeding:
- Seed cells in a 96- or 384-well clear-bottom imaging plate at a density that ensures they are in a logarithmic growth phase and form a sub-confluent monolayer at the time of imaging.
- Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
2. Compound Treatment:
- Prepare serial dilutions of test compounds in a complete cell culture medium.
- Remove the seeding medium from the cell plate and add the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Staining:
- Prepare a staining solution containing:
- This compound (for nuclear staining)
- A viability dye (e.g., Propidium Iodide or a similar cell-impermeant dye) to identify dead cells.
- Add the staining solution directly to the wells and incubate for 15-30 minutes at 37°C, protected from light.
4. Image Acquisition:
- Acquire images using an automated high-content imaging system.
- Use appropriate filter sets for this compound (e.g., DAPI channel) and the viability dye (e.g., TRITC or Texas Red channel).
- Capture multiple fields per well to ensure robust statistics.
5. Image Analysis:
- Use image analysis software to segment and identify individual nuclei based on the this compound signal.
- Quantify the total number of cells (this compound positive nuclei).
- Quantify the number of dead cells (positive for both this compound and the viability dye).
- Measure nuclear morphology parameters such as area, intensity, and roundness.
Data Presentation
Table 1: Quantitative Analysis of Compound-Induced Cytotoxicity
| Compound | Concentration (µM) | Total Cell Count (per field) | % Dead Cells | Average Nuclear Area (µm²) |
| Vehicle | 0 | 500 ± 50 | 2.5 ± 0.5 | 150 ± 10 |
| Compound A | 1 | 480 ± 45 | 3.1 ± 0.6 | 148 ± 12 |
| Compound A | 10 | 250 ± 30 | 25.8 ± 3.2 | 120 ± 15 |
| Compound A | 100 | 50 ± 10 | 85.2 ± 5.1 | 90 ± 20 |
| Staurosporine | 1 | 100 ± 20 | 70.5 ± 4.5 | 105 ± 18 |
Experimental Workflow
Caption: Workflow for the HCS cytotoxicity assay.
Application Note 2: High-Content Apoptosis Assay
This assay quantifies apoptosis by measuring nuclear condensation and fragmentation, key hallmarks of programmed cell death.
Experimental Protocol
1. Cell Seeding and Compound Treatment:
- Follow steps 1 and 2 from the Cytotoxicity Assay protocol. Use known apoptosis inducers (e.g., Etoposide, Staurosporine) as positive controls.
2. Staining:
- Prepare a staining solution containing this compound. For a more detailed analysis, co-stain with a marker of apoptosis such as an antibody against cleaved Caspase-3 or a fluorescently labeled Annexin V.
- If using intracellular antibody staining, fix and permeabilize the cells according to standard immunofluorescence protocols before adding the this compound and antibody cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.
3. Image Acquisition:
- Acquire images using an automated high-content imaging system with appropriate filter sets for this compound and any additional apoptosis markers.
4. Image Analysis:
- Identify all nuclei using the this compound signal.
- Define apoptotic nuclei based on increased fluorescence intensity (due to condensed chromatin) and decreased nuclear area.
- Set a threshold for "bright" nuclei to distinguish them from the normal population.
- If using a co-stain, quantify the percentage of this compound-positive cells that are also positive for the apoptosis marker.
Data Presentation
Table 2: Quantification of Apoptosis Induction
| Compound | Concentration (µM) | % Apoptotic Cells (Condensed Nuclei) | Average Nuclear Intensity (Arbitrary Units) |
| Vehicle | 0 | 3.2 ± 0.8 | 1500 ± 200 |
| Compound B | 0.1 | 5.1 ± 1.1 | 1800 ± 250 |
| Compound B | 1 | 28.7 ± 4.5 | 4500 ± 500 |
| Compound B | 10 | 65.4 ± 6.2 | 8200 ± 700 |
| Etoposide | 10 | 55.9 ± 5.8 | 7500 ± 650 |
Signaling Pathway: Caspase Activation in Apoptosis
Application Notes and Protocols for HOE 33187 Staining in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HOE 33187 and other Hoechst dyes for nuclear staining in three-dimensional (3D) cell culture models, such as spheroids and organoids. This document offers detailed protocols, data presentation for easy comparison, and visual workflows to facilitate experimental design and execution.
Introduction to this compound (Hoechst Dyes)
This compound is a member of the Hoechst family of blue fluorescent dyes that are widely used to stain DNA in both live and fixed cells.[1][2] These dyes, including the commonly used Hoechst 33342 and Hoechst 33258, are bis-benzimides that bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][3] Upon binding to DNA, their fluorescence intensity increases significantly, by approximately 30-fold, providing a high signal-to-noise ratio for imaging the nucleus.[1] Hoechst dyes are cell-permeable, making them suitable for staining living cells, a technique often referred to as supravital staining.[3] Hoechst 33342 is reported to be more cell-permeable than Hoechst 33258 due to the presence of a lipophilic ethyl group, making it a preferred choice for live-cell imaging.[]
The ability to stain the nuclei of cells within complex 3D structures is crucial for assessing a variety of cellular parameters, including cell number, proliferation, apoptosis, and the overall cytoarchitecture of the model.[5][6] In drug development, this allows for the evaluation of compound efficacy and toxicity by monitoring changes in nuclear morphology and cell viability within a more physiologically relevant context than traditional 2D cell culture.[7][8]
Key Applications in 3D Cell Culture
-
Quantification of Cell Number and Proliferation: Nuclear staining provides a direct method to count cells within a spheroid or organoid, offering insights into cell proliferation rates in response to therapeutic agents.[7]
-
Assessment of Cytotoxicity: Changes in nuclear morphology, such as condensation (pyknosis) and fragmentation, are hallmarks of apoptosis and can be readily visualized with Hoechst dyes.[2][9] When used in conjunction with viability dyes like Propidium Iodide (PI) or Ethidium Homodimer (EthD-1), Hoechst staining allows for the simultaneous quantification of live, dead, and total cell populations.[10]
-
Analysis of 3D Model Structure and Organization: The spatial distribution of nuclei reveals the 3D organization of the spheroid or organoid, including the identification of necrotic cores, quiescent layers, and the outer proliferative rim.[5][11]
-
High-Content Screening (HCS): The robust and straightforward nature of Hoechst staining makes it amenable to high-throughput and high-content screening platforms for automated image acquisition and analysis of 3D models.[7]
Data Presentation: Quantitative Staining Parameters
Optimizing staining conditions is critical for achieving uniform and reproducible results in 3D models. The following tables summarize recommended starting concentrations and incubation times for Hoechst dyes in spheroids and organoids. Note that these parameters may require further optimization depending on the specific cell type, model size, and density.
Table 1: Recommended Staining Conditions for Live 3D Models
| 3D Model Type | Dye | Typical Concentration Range | Typical Incubation Time | Temperature | Key Considerations |
| Spheroids | Hoechst 33342 | 1 - 10 µg/mL | 30 min - 4 hours | 37°C | Penetration can be limited in larger, denser spheroids. Longer incubation may be needed.[7][11] |
| Hoechst 33258 | 2 µM | 1 hour | 37°C | Less cell-permeable than 33342, may require longer incubation.[2] | |
| Organoids | Hoechst 33342 | 5 - 10 µg/mL | 1 - 2 hours | 37°C | Organoids can be denser and more complex than spheroids, requiring higher concentrations and longer incubation. |
Table 2: Recommended Staining Conditions for Fixed 3D Models
| 3D Model Type | Dye | Typical Concentration Range | Typical Incubation Time | Temperature | Key Considerations |
| Spheroids | Hoechst 33342/33258 | 1 - 5 µg/mL | 15 - 30 min | Room Temperature | Fixation and permeabilization can improve dye penetration.[12] |
| Organoids | Hoechst 33342/33258 | 2 - 10 µg/mL | 30 min - 1 hour | Room Temperature | Ensure thorough washing after staining to reduce background. |
Experimental Protocols
Protocol 1: Live Staining of Spheroids for Viability Assessment
This protocol describes the simultaneous staining of live spheroids with Hoechst 33342 for total cell count, Calcein-AM for live cells, and Ethidium Homodimer-1 (EthD-1) for dead cells.
Materials:
-
Spheroids cultured in 96-well U-bottom plates
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in water or DMSO)[]
-
Calcein-AM (e.g., 1 mM stock in DMSO)
-
Ethidium Homodimer-1 (EthD-1) (e.g., 2 mM stock in DMSO/H₂O)
-
Phosphate-Buffered Saline (PBS)
-
Culture medium
Procedure:
-
Prepare Staining Solution: Prepare a fresh working solution containing Hoechst 33342 (final concentration 1-10 µg/mL), Calcein-AM (final concentration 1-2 µM), and EthD-1 (final concentration 2-4 µM) in pre-warmed culture medium or PBS.[7][10] Protect the solution from light.
-
Remove Culture Medium: Carefully aspirate the culture medium from the wells containing the spheroids, being cautious not to disturb the spheroids. Cutting the end of the pipette tip can help prevent accidental aspiration of the spheroid.[13]
-
Wash (Optional): Gently add 100 µL of pre-warmed PBS to each well and then carefully remove it. This step can help reduce background fluorescence from the medium.
-
Add Staining Solution: Add 100 µL of the staining solution to each well.
-
Incubate: Incubate the plate for 30 minutes to 2 hours at 37°C, protected from light.[1][10] Incubation time should be optimized based on spheroid size and density.
-
Wash: Gently remove the staining solution and wash the spheroids twice with 100 µL of pre-warmed PBS.
-
Image: Add 100 µL of fresh PBS or culture medium to the wells and image immediately using a fluorescence microscope or a high-content imaging system with appropriate filters for blue (Hoechst), green (Calcein-AM), and red (EthD-1) fluorescence.[10]
Protocol 2: Staining of Fixed and Permeabilized Organoids
This protocol is suitable for detailed morphological analysis of organoids and can be combined with immunostaining.
Materials:
-
Organoids cultured in Matrigel or other scaffolds
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Hoechst 33342 or 33258 solution
-
Mounting medium
Procedure:
-
Recover Organoids: Gently recover the organoids from the culture matrix according to the manufacturer's instructions. This may involve depolymerization of the matrix on ice.[14]
-
Fixation: Fix the organoids in 4% PFA for 1-2 hours at room temperature with gentle agitation.[1][12]
-
Wash: Wash the organoids three times with PBS for 10 minutes each.
-
Permeabilization: Permeabilize the organoids with Permeabilization Buffer for 15-30 minutes at room temperature.[13] This step is crucial for allowing antibodies and larger dyes to penetrate the tissue.
-
Blocking (for subsequent immunostaining): If performing immunostaining, block the organoids in Blocking Buffer for at least 1 hour at room temperature.
-
Primary and Secondary Antibody Incubation (if applicable): Follow standard immunostaining protocols.
-
Hoechst Staining: Incubate the organoids in Hoechst staining solution (1-5 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[12]
-
Wash: Wash the organoids three times with PBS for 10 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the organoids in an appropriate mounting medium on a slide or in an imaging-compatible plate. Image using a confocal microscope for optical sectioning and 3D reconstruction.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Uneven or peripheral staining | Insufficient dye concentration or incubation time.[15] | Increase dye concentration and/or incubation time. Optimize for your specific 3D model size and density. |
| Dense 3D structure limiting penetration.[16] | Consider using a clearing agent for fixed samples. For live imaging, use the more permeable Hoechst 33342.[13] | |
| High background fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of wash steps.[17] |
| Dye concentration is too high. | Reduce the concentration of the Hoechst dye in the staining solution. Unbound Hoechst can emit green fluorescence.[9] | |
| Phototoxicity and cell death in live imaging | Excessive exposure to UV excitation light. | Minimize light exposure by reducing illumination intensity and exposure time. Use a lower dye concentration.[3] |
| Inherent toxicity of the dye at high concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. |
Visualizations
Signaling Pathway: p53-Mediated Apoptosis
Nuclear staining with this compound is often used to visualize apoptosis, a process frequently regulated by the p53 signaling pathway, which is critical in cancer research and drug development.
References
- 1. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. Improved Methods to Generate Spheroid Cultures from Tumor Cells, Tumor Cells & Fibroblasts or Tumor-Fragments: Microenvironment, Microvesicles and MiRNA | PLOS One [journals.plos.org]
- 6. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 3D-aggregated spheroid model (3D-ASM) for selecting high efficacy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. inventia.life [inventia.life]
- 11. Use of Hoechst 33342 for cell selection from multicell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three Strategies for Culturing Tumor Spheroids [absin.net]
- 13. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Automated Image Analysis of Hoechst-Stained Nuclei: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst stains, a family of blue fluorescent dyes, are widely used for labeling DNA in fluorescence microscopy. Hoechst 33342 and the structurally similar HOE 33187 are cell-permeant dyes that bind to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][2][3][4] This specific binding results in a significant increase in fluorescence, making them excellent probes for visualizing cell nuclei.[4][5] Due to its higher cell permeability, Hoechst 33342 is particularly well-suited for staining both live and fixed cells and is a cornerstone of automated high-content screening (HCS) and analysis.[1][4][6][7]
Automated image analysis of Hoechst-stained nuclei enables high-throughput, quantitative assessment of cellular events, including cell proliferation, apoptosis, and cell cycle progression.[1][8] This technology is invaluable in drug discovery and development for cytotoxicity screening and mechanism of action studies.[9][10][11]
Key Applications
-
Nuclear Segmentation and Cell Counting: Hoechst staining provides a clear and reliable signal for automated image analysis software to identify and count individual nuclei, a fundamental step for most cell-based assays.[1]
-
Apoptosis Detection: A key hallmark of apoptosis is chromatin condensation (pyknosis) and nuclear fragmentation.[5][8] Apoptotic nuclei stained with Hoechst appear smaller, more condensed, and intensely fluorescent, allowing for their quantification.[1][5][8]
-
Cell Viability and Cytotoxicity Assays: When used in combination with a membrane-impermeable dye like Propidium Iodide (PI), Hoechst staining can differentiate between live, apoptotic, and necrotic cells.[2][9] Live cells exclude PI, while late apoptotic and necrotic cells with compromised membranes are stained by both Hoechst and PI.[2][9]
-
Cell Cycle Analysis: The fluorescence intensity of Hoechst is proportional to the DNA content of a cell.[1] This allows for the differentiation of cells in various phases of the cell cycle (G0/G1, S, and G2/M).[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Hoechst 33342 in automated image analysis applications.
Table 1: Hoechst 33342 Staining Parameters
| Parameter | Live Cells | Fixed Cells |
| Concentration | 1-10 µg/mL | 1-5 µg/mL |
| Incubation Time | 10-60 minutes | 15 minutes |
| Incubation Temperature | 37°C | Room Temperature |
| Excitation (max) | ~350 nm | ~350 nm |
| Emission (max) | ~461 nm | ~461 nm |
Table 2: Dual Staining with Propidium Iodide (PI) for Viability
| Parameter | Hoechst 33342 | Propidium Iodide (PI) |
| Concentration | 5 µg/mL | 1 µg/mL |
| Incubation Time | 15-30 minutes | 15-30 minutes |
| Excitation (max) | ~350 nm | ~488 nm |
| Emission (max) | ~461 nm | ~617 nm |
Signaling Pathway in Apoptosis Detection
The detection of apoptosis using Hoechst stain is based on the morphological changes in the nucleus that occur during programmed cell death.
Caption: Apoptosis signaling leading to nuclear changes detectable by Hoechst.
Experimental Protocols
Protocol 1: General Nuclear Staining for Automated Cell Counting
This protocol provides a basic method for staining cell nuclei with Hoechst 33342 for automated cell counting and segmentation.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in dH₂O)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Multi-well imaging plates
Procedure:
-
Culture cells in multi-well imaging plates to the desired confluency.
-
Prepare a fresh staining solution by diluting the Hoechst 33342 stock solution to a final concentration of 1-5 µg/mL in cell culture medium or PBS.
-
Remove the culture medium from the wells.
-
Add the Hoechst staining solution to each well, ensuring the cells are completely covered.
-
Incubate for 10-20 minutes at room temperature or 37°C, protected from light.[12][13]
-
Add fresh PBS or culture medium to the wells for imaging.
-
Acquire images using a high-content imaging system with UV excitation and a blue emission filter.[1]
Protocol 2: Apoptosis Detection Based on Nuclear Condensation
This protocol describes the use of Hoechst 33342 to identify and quantify apoptotic cells based on nuclear condensation.
Procedure:
-
Induce Apoptosis: Treat cells with a known apoptosis-inducing agent or the test compounds of interest. Include a vehicle-treated control.[1]
-
Staining: Stain the cells with Hoechst 33342 as described in Protocol 1.
-
Image Acquisition: Acquire images using a high-content screening instrument.
-
Image Analysis:
-
Use automated image analysis software to segment individual nuclei based on the Hoechst 33342 signal.
-
Quantify the fluorescence intensity and size of each nucleus.
-
Apoptotic nuclei will appear smaller and more brightly stained.[1][8]
-
Set a threshold for fluorescence intensity and/or size to distinguish the apoptotic population from the healthy cell population.
-
Calculate the percentage of apoptotic cells in each well.
-
Protocol 3: Cell Viability Assay using Hoechst 33342 and Propidium Iodide (PI)
This dual-staining protocol allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Hoechst 33342
-
Propidium Iodide (PI)
-
PBS or appropriate buffer
Procedure:
-
Cell Treatment: Treat cells with compounds to be tested for cytotoxicity.
-
Staining:
-
Image Acquisition: Acquire images in both the blue (Hoechst 33342) and red (PI) fluorescence channels.[1]
-
Image Analysis:
-
Total Cells: Count all nuclei stained with Hoechst 33342.
-
Dead Cells: Count all nuclei stained with PI.
-
Live Cells: The number of live cells is the total number of Hoechst-stained nuclei minus the number of PI-stained nuclei.
-
Cell Viability (%): (Number of Live Cells / Total Number of Cells) x 100
-
Experimental Workflow
Caption: Automated image analysis workflow for Hoechst-stained nuclei.
Data Analysis and Interpretation
Automated image analysis software, such as ImageJ/Fiji, CellProfiler, or proprietary HCS software, can be used for robust quantification.[14][15] These platforms allow for the development of analysis pipelines to:
-
Identify Nuclei (Segmentation): Algorithms identify the boundaries of each nucleus in the Hoechst channel.
-
Measure Nuclear Properties: For each identified nucleus, the software can measure various parameters, including:
-
Intensity: Mean, integrated, and standard deviation of fluorescence.
-
Morphology: Area, perimeter, circularity, and eccentricity.
-
-
Classify Cell Populations: Based on these measurements, cells can be classified into different phenotypes (e.g., healthy, apoptotic, mitotic). For example, an "apoptosis index" can be calculated based on the percentage of brightly stained nuclei.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Signal | Dye concentration too low; Incubation time too short. | Optimize dye concentration and incubation time for your specific cell type.[5] |
| High Background | Dye concentration too high; Insufficient washing. | Reduce dye concentration; Ensure thorough washing after staining. Unbound Hoechst can emit a green haze.[1][13] |
| Inaccurate Segmentation | Suboptimal image focus; Incorrect analysis parameters. | Ensure proper image acquisition settings; Adjust segmentation parameters in the analysis software. |
| Cell Toxicity | Prolonged exposure to high dye concentrations or UV light. | Use the lowest effective dye concentration; Minimize exposure to excitation light, especially during live-cell imaging. |
Disclaimer: These protocols provide a general framework. Optimization for specific cell types and experimental conditions is recommended. Hoechst dyes are known mutagens and should be handled with appropriate care.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. stemcell.com [stemcell.com]
- 7. interchim.fr [interchim.fr]
- 8. tandfonline.com [tandfonline.com]
- 9. Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 12. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - US [thermofisher.com]
- 14. An automated differential nuclear staining assay for accurate determination of mitocan cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
Troubleshooting & Optimization
How to reduce HOE 33187 background fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Hoechst dyes, particularly focusing on reducing background fluorescence. The information provided is relevant for commonly used Hoechst dyes such as Hoechst 33342 and Hoechst 33258. Initial research indicates that "HOE 33187" is a likely typographical error for these widely used nuclear stains.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence with Hoechst dyes?
High background fluorescence with Hoechst dyes can originate from several sources:
-
Excess unbound dye: This is the most common cause, resulting from a dye concentration that is too high or insufficient washing steps. Unbound Hoechst dye fluoresces in the 510-540 nm range, which can appear as a diffuse green haze.[1][2]
-
Sample autofluorescence: Many biological samples naturally fluoresce due to molecules like NADH, collagen, or riboflavin.[2][3] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[3]
-
Over-incubation: Leaving the dye on for too long can lead to excessive, non-specific binding.[3]
-
Cell health: Dead or dying cells have compromised membranes, allowing the dye to enter and stain indiscriminately, which contributes to background signal.[2][4]
-
Dye aggregation: At high concentrations, Hoechst dyes can form aggregates that bind non-specifically to cellular structures.[4]
-
Photoconversion: Prolonged exposure to UV light, particularly from mercury-arc lamps, can cause Hoechst dyes to emit fluorescence in the green and red channels.[2][4][5]
Q2: What is the optimal concentration and incubation time for Hoechst 33342?
The optimal concentration and incubation time are highly dependent on the cell type, whether the cells are live or fixed, and the specific experimental conditions. A titration experiment is always recommended to determine the best conditions.[6][7] However, general guidelines are available.
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Concentration | 0.1 - 5 µg/mL[7][][9] | 0.5 - 2 µg/mL[4] |
| Incubation Time | 5 - 60 minutes[7][][10] | 15 - 30 minutes[4][11] |
| Temperature | 37°C[7][9] | Room Temperature[4][11] |
Q3: What is the difference between Hoechst 33342 and Hoechst 33258?
The primary difference lies in their cell permeability. Hoechst 33342 has an additional ethyl group, making it more lipophilic and therefore more permeable to the membranes of live cells.[1][][12] Hoechst 33258 is less permeant and is more commonly used for fixed and permeabilized cells.[12][13] Both dyes bind to the minor groove of DNA, preferring A-T rich sequences, and have similar excitation and emission spectra (~350 nm excitation, ~461 nm emission when bound to DNA).[1][12]
Q4: Can I use Hoechst dyes for multi-color imaging with GFP?
Yes, Hoechst dyes are frequently used with green fluorescent proteins (GFP). Their emission peak is in the blue region of the spectrum, which is well-separated from GFP's green emission.[] However, be cautious of two potential issues:
-
Spectral Bleed-through: If the Hoechst signal is too bright, its emission tail can extend into the green channel.[2] Use the lowest effective dye concentration to avoid this.
-
Photoconversion: UV excitation can cause Hoechst to emit in the green channel, creating an artifact that could be mistaken for a GFP signal.[5] When imaging, it is best practice to capture the Hoechst channel last or use a 405 nm laser for excitation on a confocal microscope, which is less likely to cause photoconversion.[4][5]
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to diagnosing and resolving high background fluorescence.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Detailed Troubleshooting Steps
-
Optimize Staining Protocol:
-
Reduce Dye Concentration: The most frequent cause of high background is an excessive dye concentration. Perform a titration to find the lowest concentration that provides clear nuclear staining. Start with a concentration lower than you are currently using.[3]
-
Shorten Incubation Time: Over-incubation can increase non-specific binding. Test shorter incubation periods to find the minimum time required for adequate staining.[2][3]
-
Improve Washing: Insufficient washing leaves unbound dye that contributes to background. Increase the number and/or duration of washes with a suitable buffer (e.g., PBS) after staining.[3][4][10]
-
-
Address Sample-Specific Issues:
-
Evaluate Fixation Method: Aldehyde-based fixatives can cause autofluorescence.[3] If your experimental design allows, consider switching to an alcohol-based fixative like ice-cold methanol or ethanol, which typically induce less autofluorescence.
-
Assess Cell Viability: For live-cell imaging, ensure you are working with a healthy cell population. For fixed-cell experiments, assess viability before fixation. Necrotic cells can cause significant background.[4]
-
Manage Autofluorescence: If the sample itself is highly autofluorescent, consider using a commercial background suppressor or a chemical quencher like Sudan Black B (e.g., 0.1% in 70% ethanol for 20 minutes post-fixation).[3]
-
-
Adjust Imaging Parameters:
-
Check for Photoconversion: If you observe unexpected fluorescence in green or red channels that co-localizes with your nuclei, it may be due to photoconversion.[5] When using a widefield microscope with a mercury-arc lamp, image the Hoechst channel last.[4][5] This artifact is less common with 405 nm laser excitation on confocal systems.[5]
-
Optimize Acquisition Settings: High exposure times or excessive gain/digital offset can amplify a weak background signal. Reduce these settings to the lowest level that still provides a clear specific signal.[4]
-
Experimental Protocols
Protocol 1: General Staining of Live Adherent Cells
-
Preparation: Culture cells on an appropriate imaging vessel (e.g., glass-bottom dish). Ensure cells are at the desired confluency.
-
Staining Solution: Prepare a working solution of Hoechst 33342 in a pre-warmed (37°C) complete culture medium. The optimal concentration should be determined by titration, typically between 0.5-2 µg/mL.[][9]
-
Staining: Remove the existing culture medium from the cells. Add the Hoechst staining solution, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.[10]
-
Washing (Recommended): To reduce background, aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium.[4][10]
-
Imaging: Add fresh, pre-warmed medium to the cells and image immediately using a fluorescence microscope with a UV filter set.
Protocol 2: General Staining of Fixed Cells
-
Fixation & Permeabilization: Fix cells using your standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes). If required for other antibodies, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Washing: Wash cells twice with PBS to remove excess fixative and permeabilization buffer.
-
Staining Solution: Prepare a working solution of Hoechst dye (33342 or 33258) in PBS at a final concentration of 0.5-2 µg/mL.[4]
-
Staining: Add the Hoechst staining solution to the fixed cells.
-
Incubation: Incubate for at least 15 minutes at room temperature, protected from light.[4]
-
Washing: Wash the cells 2-3 times with PBS to remove unbound dye.
-
Mounting & Imaging: Mount the coverslip using an appropriate mounting medium and image.
Mechanism of Staining and Background
Hoechst dyes are minor groove-binding DNA stains that show a strong preference for A-T rich regions.[1][14] When unbound in solution, the dye has low fluorescence. Upon binding to DNA, its quantum yield increases dramatically, resulting in a bright blue signal.[][14] Background fluorescence arises from factors that lead to non-specific dye accumulation or from inherent properties of the sample.
Diagram: Hoechst Staining Mechanism
Caption: Specific binding of Hoechst to DNA versus common sources of background.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. agilent.com [agilent.com]
- 7. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Weak or Faint Hoechst 33342/33258 Staining
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This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for weak or faint nuclear staining using Hoechst 33342 and Hoechst 33258.
Frequently Asked Questions (FAQs)
Q1: Why is my Hoechst staining signal weak or faint?
A weak or faint Hoechst signal can stem from several factors, including suboptimal dye concentration, insufficient incubation time, issues with the dye solution itself, characteristics of the cells being stained, and the imaging setup.[1]
Q2: What is the difference between Hoechst 33342 and Hoechst 33258?
Hoechst 33342 has an added lipophilic ethyl group, which makes it significantly more cell-permeable than Hoechst 33258.[2][3] This property makes Hoechst 33342 the preferred choice for staining living cells, while both dyes are effective for fixed and permeabilized cells.[][5]
Q3: How should I prepare and store Hoechst dye solutions?
Hoechst dyes are typically dissolved in deionized water or DMSO to create a stock solution of 1-10 mg/mL.[][6] It is recommended to store stock solutions in aliquots at -20°C or below, protected from light.[][7] Dilute working solutions are not recommended for long-term storage as the dye can precipitate or adsorb to the container.[1] It is best to prepare fresh working solutions for each experiment.[1]
Q4: Can Hoechst dyes be used on both live and fixed cells?
Yes, Hoechst dyes are cell-permeable and can bind to DNA in both live and fixed cells.[7] This makes them versatile for a wide range of applications.
Troubleshooting Guides
Issue: Weak or Faint Nuclear Staining
A common issue encountered is a nuclear signal that is too dim for proper visualization and analysis. The following sections provide potential causes and solutions to enhance the staining intensity.
The optimal concentration and incubation time for Hoechst staining can vary depending on the cell type.[1]
Recommended Solutions:
-
Increase Dye Concentration: If the signal is weak, consider increasing the concentration of the Hoechst dye. A titration experiment is recommended to determine the ideal concentration for your specific cells.[1]
-
Increase Incubation Time: Allowing the cells to incubate with the dye for a longer period can facilitate greater nuclear uptake and a stronger signal.[1]
Experimental Protocol: Optimizing Hoechst Concentration and Incubation Time
This protocol helps determine the optimal staining conditions for a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate to achieve a sub-confluent monolayer at the time of staining.[1]
-
Prepare Staining Solutions: Create a series of Hoechst staining solutions with varying concentrations (e.g., 0.5, 1, 2, 5 µg/mL) in your preferred buffer (PBS for fixed cells, complete culture medium for live cells).[5]
-
Staining: Remove the existing medium and add the different Hoechst solutions to the wells.
-
Incubation: Incubate the plate at room temperature (for fixed cells) or 37°C (for live cells), protected from light.[1][]
-
Imaging: Acquire images at multiple time points (e.g., 5, 15, 30, 60 minutes) using a fluorescence microscope with a DAPI filter set.[1]
-
Analysis: Evaluate the images for nuclear intensity, background fluorescence, and overall staining uniformity to identify the optimal concentration and incubation time.[1]
Table 1: Recommended Hoechst Staining Parameters
| Cell State | Dye | Typical Concentration | Typical Incubation Time | Temperature |
| Live Cells | Hoechst 33342 | 1-5 µg/mL[] | 5-20 minutes[] | 37°C[] |
| Fixed Cells | Hoechst 33342/33258 | 0.5-2 µg/mL[1] | 10-30 minutes[] | Room Temperature[] |
| Bacteria (Live/Killed) | Hoechst 33258 | 12-15 µg/mL[8] | 30 minutes[8] | Room Temperature[8] |
| Yeast (Dead) | Hoechst 33258 | 12-15 µg/mL[8] | Varies | Room Temperature[8] |
The physiological state of the cells can significantly impact Hoechst staining.
Potential Causes & Solutions:
-
Low Cell Permeability: Some cell types are less permeable to Hoechst dyes. Hoechst 33342 is generally more permeable than Hoechst 33258 and is a better choice for live cells with low permeability.[2][3]
-
Dye Efflux: Some cells, particularly stem cells, can actively pump the dye out, leading to dim staining.[7] In such cases, consider using an efflux pump inhibitor or alternative nuclear stains.[1]
-
Cell Viability: Dead or apoptotic cells often exhibit brighter Hoechst staining due to condensed chromatin.[1] If you observe a mixed population of bright and dim cells, it could be indicative of varying cell health.
Proper handling of reagents and adherence to the protocol are crucial for successful staining.
Potential Causes & Solutions:
-
Expired or Improperly Stored Dye: Ensure your Hoechst stock solution has been stored correctly (at ≤–20°C, protected from light) and has not expired.[1][]
-
Incorrect Buffer: While dilute solutions of Hoechst dye can be used with PBS, it is not recommended for preparing concentrated stock solutions as the dye may precipitate.[9][10][11] Deionized water or DMSO are preferred for stock solutions.[][6]
-
Insufficient Washing (Fixed Cells): For fixed cells, inadequate washing after staining can lead to high background fluorescence, which can make the specific nuclear signal appear weak in comparison.[1] Wash cells 2-3 times with PBS after staining.[1]
-
Mounting Medium: For fixed cells, using an anti-fade mounting medium can help preserve the fluorescence signal during imaging.[5]
The way you visualize the staining is as important as the staining process itself.
Potential Causes & Solutions:
-
Incorrect Filter Set: Hoechst dyes are excited by UV light (around 350 nm) and emit blue fluorescence (around 461 nm). A standard DAPI filter set is appropriate for imaging.[10][12]
-
Photobleaching: Hoechst dyes can be susceptible to photobleaching upon prolonged exposure to excitation light.[5] To minimize this, reduce the exposure time or the intensity of the excitation light and image the Hoechst channel last in multicolor experiments.[5]
-
Photoconversion: UV excitation can cause Hoechst dyes to convert to a state that fluoresces in the green and red channels.[][5][13] This can interfere with multicolor imaging. To avoid this, image other channels before the Hoechst/DAPI channel or use a hardset mounting medium.[14]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for weak Hoechst staining.
Caption: General experimental workflow for Hoechst staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Is Hoechst cell permeable? | AAT Bioquest [aatbio.com]
- 3. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. Hoechst stain - Wikipedia [en.wikipedia.org]
- 8. biotium.com [biotium.com]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
Preventing HOE 33187 photobleaching during time-lapse imaging
Technical Support Center: Hoechst Dyes
A Note on Nomenclature: The query for "HOE 33187" likely contains a typographical error. This guide pertains to the commonly used Hoechst dyes, specifically Hoechst 33342 and Hoechst 33258 , which are widely used for nuclear staining in live-cell imaging and share similar properties and challenges.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent photobleaching and phototoxicity of Hoechst dyes during time-lapse imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are Hoechst dyes and why are they used in live-cell imaging?
Hoechst dyes (like Hoechst 33342 and 33258) are cell-permeable, blue-fluorescent DNA stains.[1][2][3] They bind specifically to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][4] This specificity allows for robust and reliable nuclear counterstaining in both live and fixed cells.[1] Hoechst 33342 is particularly well-suited for live-cell imaging due to its enhanced membrane permeability compared to other dyes like DAPI.[3][5][6] Unbound Hoechst dye has a maximum emission in the 510–540 nm range.[1][7]
Q2: What is photobleaching and why is it a problem with Hoechst dyes?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For Hoechst dyes, which are excited by UV light (around 350 nm), repeated or high-intensity exposure during time-lapse imaging can lead to a rapid loss of the blue fluorescent signal.[5][8] This diminishes the quality of images over time and can make quantitative analysis, such as cell tracking, unreliable.
Q3: What is the difference between photobleaching and phototoxicity?
While photobleaching affects the dye, phototoxicity harms the cell. The UV light used to excite Hoechst dyes can damage cellular components and induce apoptosis, especially in long-term imaging experiments.[9][10][11] Phototoxicity is a significant concern in live-cell imaging, as it can alter normal cellular processes and lead to experimental artifacts.[9][12] It has been shown that phototoxicity from Hoechst 33342 is a function of the combined light exposure and dye concentration.[9][11]
Q4: Can Hoechst dyes interfere with other fluorescent channels?
Yes. Besides photobleaching, Hoechst dyes and DAPI can undergo UV-induced photoconversion .[8][13] This process can convert the dye into forms that emit green and even red fluorescence.[8] This can be a significant issue in multi-color experiments, as the signal from the photoconverted Hoechst can bleed into other channels (e.g., FITC or Cy3), potentially leading to misinterpretation of results.[8][13]
Troubleshooting Guide: Minimizing Hoechst Photobleaching & Phototoxicity
This guide provides actionable steps to mitigate common issues encountered during time-lapse imaging with Hoechst dyes.
Issue 1: Rapid Loss of Fluorescent Signal (Photobleaching)
If your nuclear stain is fading quickly over the course of your experiment, consider the following solutions.
Caption: Troubleshooting workflow for rapid signal loss (photobleaching).
-
Optimize Imaging Parameters: This is the most critical first step. The goal is to deliver the minimum number of photons necessary to acquire a usable image.[14]
-
Reduce Excitation Light Intensity: Lower the power of your UV laser or the intensity of your mercury/xenon lamp to the lowest possible setting that still provides a sufficient signal-to-noise ratio.[14]
-
Minimize Exposure Time: Use the shortest camera exposure time possible. Modern sensitive cameras can often acquire good images with exposures of 50-200 ms.
-
Increase Imaging Interval: Image less frequently. If you are imaging every 2 minutes, try extending the interval to 5 or 10 minutes. This significantly reduces the cumulative light dose the cells receive.[11]
-
-
Incorporate Antifade Reagents: For live-cell imaging, standard antifade mounting media used for fixed cells are not suitable.[15] Use commercially available reagents specifically designed for live cells.
-
Live-Cell Antifade Reagents: Products like ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent are formulated to reduce photobleaching while maintaining cell viability.[15][16] They work by scavenging free radicals and reactive oxygen species that are byproducts of the photobleaching process.[15]
-
Issue 2: Signs of Cell Stress or Death (Phototoxicity)
If you observe changes in cell morphology, apoptosis (e.g., membrane blebbing, condensed nuclei), or a decrease in cell proliferation, phototoxicity is a likely cause.
-
Reduce Dye Concentration: Use the lowest concentration of Hoechst 33342 that effectively stains the nuclei. While standard protocols suggest 1-10 µg/mL, for long-term imaging (24-72h), concentrations as low as 100-200 ng/mL may be sufficient and are significantly less toxic.[17][18] Always determine the optimal concentration for your specific cell type and experimental duration.[17]
-
Implement Optimized Imaging Parameters: The same strategies that reduce photobleaching also reduce phototoxicity. Minimizing light intensity, exposure time, and imaging frequency is crucial for cell health.[9][11][18]
-
Switch to a Less Damaging Excitation Wavelength: The core issue with Hoechst phototoxicity is the use of damaging UV excitation.[10][12] If your experimental setup allows, consider alternative nuclear stains that are excited by visible light.
Issue 3: Signal Bleed-through into Green/Red Channels (Photoconversion)
If you see an unexpected nuclear signal in your green (FITC/GFP) or red (TRITC/RFP) channels that appears after UV imaging, you are likely observing photoconversion.
-
Alter Your Imaging Sequence: Acquire images from longer wavelength channels (e.g., green, red) before imaging the Hoechst (blue/UV) channel.[13] This prevents the UV light from creating fluorescent artifacts that would be detected in subsequent acquisitions.
-
Use Alternative Dyes: The most effective way to prevent this artifact is to use a nuclear stain that is not excited by UV light. Far-red dyes are an excellent choice as their emission is spectrally distant from most common fluorophores.
Experimental Protocols & Data
Protocol 1: Low-Concentration Hoechst 33342 Staining for Time-Lapse Imaging
This protocol is optimized to reduce phototoxicity for long-duration experiments (24-72 hours).
-
Prepare Stock Solution: Prepare a 1 mg/mL Hoechst 33342 stock solution in deionized water.[17] Store protected from light at 4°C for short-term or -20°C for long-term.[17]
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to a final working concentration of 100-500 ng/mL. The optimal concentration should be empirically determined.[17][18]
-
Cell Staining: Replace the existing medium in your imaging dish with the medium containing the Hoechst working solution.
-
Incubation: Incubate the cells at 37°C for 20-45 minutes, protected from light.[17][18]
-
Wash (Optional but Recommended): Gently wash the cells 2-3 times with pre-warmed complete culture medium to remove unbound dye. This can help reduce background fluorescence.
-
Imaging: Proceed with time-lapse imaging using the optimized, low-light-dose parameters described in the troubleshooting section.
Data Summary: Comparison of Nuclear Stains for Live-Cell Imaging
The table below compares Hoechst 33342 with common alternatives, highlighting properties relevant to minimizing photobleaching and phototoxicity.
| Feature | Hoechst 33342 | Atto 465 | TO-PRO-3 / RedDot™1 |
| Excitation (Max) | ~350 nm (UV)[3] | ~453 nm (Visible - Blue)[10] | ~642 nm (Visible - Far-Red)[12] |
| Emission (Max) | ~461 nm (Blue)[3] | ~498 nm (Green)[10] | ~661 nm (Far-Red)[12] |
| Cell Permeability | High[4] | High[10] | High[13] |
| Photostability | Moderate (subject to bleaching)[5] | High[10] | High |
| Phototoxicity | High (due to UV excitation)[10][12] | Low (visible light excitation)[10] | Very Low (far-red light is less energetic)[12] |
| Key Advantage | Bright, well-established | Reduced phototoxicity, good for multiplexing[10] | Minimal phototoxicity, avoids spectral overlap[12][13] |
| Key Disadvantage | Phototoxicity and photobleaching[10] | Not a direct DNA-binding dye | Requires far-red detection capabilities |
Signaling Pathway: Phototoxicity-Induced Apoptosis
High-intensity UV excitation of cells stained with Hoechst 33342 can generate reactive oxygen species (ROS), leading to DNA damage and the activation of the intrinsic apoptosis pathway.
Caption: Pathway of phototoxicity leading from UV excitation to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. youdobio.com [youdobio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 6. stemcell.com [stemcell.com]
- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 15. biocompare.com [biocompare.com]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 17. flowcytometry-embl.de [flowcytometry-embl.de]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HOE 33187 (Hoechst) Staining
This guide provides troubleshooting advice for researchers and laboratory professionals encountering cytoplasmic staining with HOE 33187, a fluorescent stain commonly used to label DNA within the cell nucleus. Proper nuclear localization is critical for accurate analysis in various applications, including fluorescence microscopy and flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where should it localize within the cell?
This compound is a fluorescent dye from the Hoechst family of stains. These dyes are cell-permeant and bind specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2][][4] This binding mechanism means that under optimal conditions, Hoechst stains should localize almost exclusively to the cell nucleus, where the vast majority of cellular DNA is located.[2]
Q2: I am observing staining in the cytoplasm. What does this indicate?
Cytoplasmic staining with Hoechst dyes is typically considered a non-specific artifact.[2] It suggests that the dye is either not binding specifically to nuclear DNA or that there is an excess of unbound dye present in the cell. This can interfere with accurate imaging and data analysis. Unbound Hoechst dyes can also fluoresce in the 510–540 nm range, which may appear as green fluorescence in the cytoplasm if used at excessive concentrations or with insufficient washing.[1][5]
Q3: What are the common causes of cytoplasmic staining with Hoechst dyes?
Several factors can contribute to unwanted cytoplasmic fluorescence:
-
Excessive Dye Concentration: Using a higher concentration of the dye than necessary is a primary cause of non-specific binding and background fluorescence.[2]
-
Inadequate Washing: Insufficient washing after the staining step can leave unbound dye in the cytoplasm.[1][5]
-
Suboptimal Incubation Time: Both overly long and overly short incubation times can lead to staining issues.
-
Cell Health and Permeability: Unhealthy or dying cells may have compromised cell membranes, leading to increased and non-specific uptake of the dye.
-
Reagent Quality: Contaminated or improperly stored reagents can affect staining performance.
Troubleshooting Guide
If you are experiencing cytoplasmic staining, follow these steps to optimize your protocol and achieve specific nuclear localization.
Step 1: Optimize Hoechst Concentration
The optimal concentration of Hoechst dye can vary depending on the cell type and experimental conditions.[1][5] It is crucial to perform a concentration titration to determine the lowest concentration that provides bright nuclear staining with minimal background.
Experimental Protocol: Hoechst Concentration Titration
-
Prepare a Dilution Series: Prepare a series of Hoechst working solutions in phosphate-buffered saline (PBS) or an appropriate cell culture medium. Typical starting concentrations range from 0.1 to 10 µg/mL.[1][5]
-
Cell Preparation: Seed your cells on coverslips or in microplates and allow them to adhere.
-
Staining: Remove the culture medium and add the different concentrations of the Hoechst working solution to your cells.
-
Incubation: Incubate the cells for a standardized period, typically 15-30 minutes at room temperature or 37°C, protected from light.[]
-
Washing: Aspirate the staining solution and wash the cells twice with PBS for 5 minutes each.[1][6]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and image the cells using a fluorescence microscope.
-
Analysis: Compare the images to identify the optimal concentration that yields bright, specific nuclear staining with the lowest cytoplasmic background.
| Parameter | Recommendation |
| Live Cells | 1-5 µg/mL |
| Fixed Cells | 0.5-2 µg/mL |
| Incubation Time | 15-60 minutes |
| Washing Steps | 2-3 times with PBS |
Note: These are general ranges; optimization for your specific cell line is essential.[1][5]
Step 2: Optimize Washing Steps
Thorough washing is critical to remove any unbound dye that can contribute to cytoplasmic signal.
Recommendations:
-
Increase the number of washes (e.g., from two to three).
-
Increase the duration of each wash (e.g., from 2 minutes to 5 minutes).
-
Ensure complete aspiration of the wash buffer between steps.
Step 3: Evaluate Cell Health
Compromised cell membranes in apoptotic or necrotic cells can lead to increased dye permeability and non-specific staining.
Recommendations:
-
Viability Check: Use a viability stain (e.g., Trypan Blue or Propidium Iodide) to assess the health of your cell population before staining.
-
Gentle Handling: Handle cells gently during preparation and staining to minimize mechanical stress.
-
Optimal Culture Conditions: Ensure cells are cultured under optimal conditions to maintain their health.
Workflow for Troubleshooting Cytoplasmic Staining
Caption: Troubleshooting workflow for cytoplasmic Hoechst staining.
By systematically addressing these potential issues, researchers can resolve problems with cytoplasmic staining and achieve the specific, high-quality nuclear labeling required for their experiments.
References
Technical Support Center: Optimizing Hoechst Staining for Live Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Hoechst dye incubation times for live-cell imaging. The following information, while centered on the widely used Hoechst 33342, is applicable to other Hoechst dyes, including HOE 33187, due to their similar mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for staining live cells with Hoechst dyes?
The ideal incubation time for live-cell staining with Hoechst dyes is cell-type dependent and requires empirical determination.[1] Generally, a starting point of 5 to 60 minutes is recommended.[1][2][3][4] Shorter incubation times (5-15 minutes) are often sufficient for fluorescence microscopy, while longer times (30-60 minutes) may be necessary for applications like flow cytometry to ensure complete DNA binding for cell cycle analysis.[1][2][5][6]
Q2: What is the recommended concentration range for Hoechst dyes in live-cell staining?
The optimal concentration typically ranges from 0.1 to 10 µg/mL.[1][7] For routine live-cell imaging, a concentration of 1-5 µg/mL is a common starting point.[1][3][] It is crucial to use the lowest concentration that provides adequate signal to minimize potential cytotoxicity and phototoxicity.[9][10]
Q3: Can Hoechst dyes be toxic to live cells?
Yes, Hoechst dyes can exhibit both phototoxicity (light-induced) and cytotoxicity (inherent) at higher concentrations or with prolonged exposure.[11][12] Phototoxicity arises from the generation of reactive oxygen species (ROS) upon excitation with UV light, which can lead to cellular damage and apoptosis.[10] Cytotoxicity can manifest as inhibition of DNA synthesis and cell cycle perturbations.[11]
Q4: How can I minimize phototoxicity during live-cell imaging with Hoechst dyes?
To minimize phototoxicity, it is essential to:
-
Use the lowest possible dye concentration: Perform a titration to find the minimum concentration needed for effective staining.[10]
-
Minimize light exposure: Reduce the intensity of the excitation light and the duration of exposure.[10]
-
Use appropriate filters: Employ filter sets that are optimized for Hoechst dyes to maximize signal detection while minimizing excitation energy.
-
Consider alternatives: For long-term time-lapse imaging, consider using less phototoxic, far-red DNA stains.[10]
Q5: What are the signs of Hoechst-induced toxicity in live cells?
Visible signs of toxicity can include:
-
Reduced cell proliferation and viability.[10]
-
Induction of apoptosis, characterized by nuclear condensation and fragmentation.[10]
-
Changes in mitochondrial membrane potential.[10]
-
Cell cycle arrest.[11]
Troubleshooting Guides
Issue 1: Weak or No Nuclear Staining
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Increase the incubation time in increments of 5-10 minutes. Some cell types may require longer incubation periods for the dye to effectively penetrate the cell membrane and bind to DNA.[1] |
| Low Dye Concentration | Increase the Hoechst concentration. Perform a concentration titration to find the optimal concentration for your specific cell type.[7] |
| Incorrect Filter Set | Ensure you are using a standard DAPI filter set (Excitation/Emission: ~350/461 nm) for imaging.[4][13] |
| Cell Type Specificity | Certain cell types may have lower permeability to Hoechst dyes. Optimization of both concentration and incubation time is critical.[1] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess Unbound Dye | Reduce the working concentration of the Hoechst dye. A green haze can sometimes be observed with excessive concentrations of unbound dye.[5][6] |
| Insufficient Washing | Include 2-3 wash steps with pre-warmed phosphate-buffered saline (PBS) or culture medium after incubation to remove excess dye.[5][14] |
| Over-incubation | Decrease the incubation time to prevent excessive dye accumulation in the cytoplasm.[13] |
Issue 3: Uneven or Inconsistent Staining
| Possible Cause | Troubleshooting Step |
| Cell Clumping | Ensure a single-cell suspension before staining, especially for flow cytometry applications.[2] |
| Non-uniform Dye Distribution | Gently mix the staining solution after adding it to the cells to ensure even distribution. |
| Presence of Debris | Filter all media and solutions before use to remove any debris that might interfere with staining.[14] |
Data Presentation
Table 1: Recommended Starting Conditions for Hoechst 33342 Live-Cell Staining
| Application | Concentration Range (µg/mL) | Incubation Time (minutes) | Temperature |
| Fluorescence Microscopy | 1 - 5[1][3] | 5 - 30[5][13] | Room Temperature or 37°C[13] |
| Flow Cytometry (Cell Cycle) | 1 - 10[1][6] | 30 - 90[1] | 37°C[1][2] |
| High-Content Screening | 0.5 - 2[4] | 15 - 60[4] | 37°C[4] |
| Stem Cell (Side Population) | ~5[15] | 90 - 120[15] | 37°C[15] |
Experimental Protocols
Protocol 1: Optimizing Hoechst 33342 Incubation Time for Fluorescence Microscopy
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip and allow them to adhere overnight.
-
Prepare Staining Solutions: Prepare a range of Hoechst 33342 concentrations (e.g., 0.5, 1, 2, and 5 µg/mL) in pre-warmed, serum-free culture medium.
-
Staining: Remove the culture medium from the cells and add the Hoechst staining solutions.
-
Incubation: Incubate the cells at 37°C, protected from light, for different time points (e.g., 5, 15, 30, and 60 minutes).
-
Washing: After incubation, aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete culture medium.[14]
-
Imaging: Add fresh, pre-warmed medium and image the cells immediately using a fluorescence microscope with a DAPI filter set.
-
Analysis: Evaluate the images for nuclear staining intensity, background fluorescence, and any signs of cellular stress or morphological changes to determine the optimal concentration and incubation time.
Protocol 2: Live-Cell Staining for Flow Cytometry
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL in complete culture medium.[3]
-
Staining: Add Hoechst 33342 to the cell suspension at the desired final concentration (typically 1-10 µg/mL).[1]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[1][2][6]
-
Analysis: Analyze the cells directly by flow cytometry using a UV laser for excitation. Washing is often not recommended as it can lead to dye efflux.[6]
Visualizations
Caption: Signaling pathway of Hoechst-induced phototoxicity.
Caption: Experimental workflow for optimizing Hoechst staining.
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. stemcell.com [stemcell.com]
- 5. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. youdobio.com [youdobio.com]
- 9. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. vet.cornell.edu [vet.cornell.edu]
Dealing with HOE 33187 precipitation in staining solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HOE 33187 and other Hoechst family dyes.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the precipitation of this compound in staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a blue fluorescent dye that belongs to the Hoechst family of stains.[1][2] These dyes are cell-permeable and are widely used to stain DNA in the nuclei of both live and fixed cells for applications such as fluorescence microscopy and flow cytometry.[2][3][4] They bind specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][3]
Q2: Why is my this compound staining solution cloudy or showing precipitate?
A2: Precipitation of this compound in your staining solution is a common problem that can be caused by several factors:
-
High Dye Concentration: Hoechst dyes, including this compound, have limited solubility in aqueous solutions like Phosphate-Buffered Saline (PBS), especially at high concentrations.[5] Preparing a working solution that is too concentrated is a primary cause of precipitation.[5][6]
-
Improper Solution Preparation: It is not recommended to dissolve the lyophilized this compound powder directly in PBS.[5] The dye has lower solubility in PBS compared to solvents like deionized water or Dimethyl Sulfoxide (DMSO).[5][7]
-
Low Storage Temperature: Storing already diluted Hoechst solutions at low temperatures, such as in the refrigerator, can decrease the dye's solubility and lead to precipitation.[5]
-
Storing Diluted Solutions: Dilute solutions of Hoechst dyes are not recommended for long-term storage. The dye can precipitate out of solution or adsorb to the walls of the storage container over time.[8][9]
Q3: My this compound solution has precipitated. Can I still use it for my experiment?
A3: It is strongly advised not to use a solution that has a visible precipitate.[5] The presence of precipitate means the actual concentration of the soluble dye is unknown, which will lead to inconsistent, unreliable, and non-reproducible staining results.[5] It is best to discard the precipitated solution and prepare a fresh one.[5]
Q4: Are there alternative buffers to PBS for diluting my this compound stock solution?
A4: Yes, if you consistently experience precipitation in PBS, you can use other buffers. Common alternatives include:
-
A simple saline solution (e.g., 150 mM NaCl) .[5]
-
HEPES buffer : A buffer that does not contain phosphate, such as HEPES, could be a suitable option to test if precipitation persists even at low concentrations in PBS.[5]
Q5: How should I store my this compound solutions?
A5: Concentrated stock solutions (e.g., in water or DMSO) can be stored in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[3][10] Aqueous stock solutions are stable for at least six months at 2-6°C when protected from light.[3] It is not recommended to store dilute working solutions; they should be prepared fresh for each experiment.[8][11] If temporary storage of a diluted solution is necessary, it can be kept at -20°C for up to one month, but you must ensure it is fully dissolved and free of precipitate before use.[11]
Troubleshooting Specific Issues
Q: I prepared my working solution by diluting the stock in cold PBS and now it has precipitated. What went wrong?
A: The low temperature of the PBS likely decreased the solubility of the dye, causing it to precipitate.[5] Always use room temperature buffers for preparing your working solution. If the problem persists, consider preparing the working solution in a serum-free medium instead of PBS.[5]
Q: I dissolved the this compound powder directly into my cell culture medium, but it didn't dissolve completely. Why?
A: Directly dissolving the lyophilized powder in a buffer or medium is not recommended due to the dye's limited solubility in these solutions.[5] The correct procedure is to first prepare a highly concentrated stock solution in deionized water or DMSO, in which the dye is more soluble, and then dilute this stock solution to the final working concentration in your desired buffer or medium.[5][10]
Q: I am observing very bright, punctate staining in the cytoplasm, not the nucleus. Is this related to precipitation?
A: This could be due to the formation of dye aggregates, which can occur if the working concentration is too high.[9] This can be considered a form of micro-precipitation. Ensure you are using the recommended low working concentration and that your solution is freshly prepared and well-mixed.
Data Presentation
Quantitative Data Summary for Hoechst Dyes
| Parameter | Recommended Value/Range | Notes | References |
| Solubility (Stock Solution) | Up to 10 mg/mL in water or DMSO | Hoechst 33258 is slightly more water-soluble than 33342. | [3][5][7] |
| Recommended Stock Solution Conc. | 1-10 mg/mL | Store frozen in small aliquots to avoid freeze-thaw cycles. | [5][7][10] |
| Recommended Working Conc. | 0.1 - 12 µg/mL | The optimal concentration depends on the cell type and application. | [3][5][10] |
| Typical Working Conc. (Live Cells) | 1 µg/mL | A lower concentration is often used for live-cell imaging to minimize cytotoxicity. | [5][8] |
| Typical Working Conc. (Fixed Cells) | 0.5 - 2 µg/mL | Fixed cells can tolerate slightly higher concentrations. | [10] |
| Incubation Time | 5 - 30 minutes | Varies with cell type and temperature (room temperature or 37°C). | [8][10][12] |
Experimental Protocols
Detailed Methodology: Preparation and Use of this compound Staining Solution
This protocol describes the standard procedure for preparing a this compound working solution and staining both live and fixed cells.
1. Preparation of a 1 mg/mL Stock Solution
-
Reagents: Lyophilized this compound powder, high-purity deionized water or DMSO.
-
Method:
-
Briefly centrifuge the vial of lyophilized this compound powder to ensure all the powder is at the bottom.
-
Add the appropriate volume of deionized water or DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of powder.
-
Vortex thoroughly until the dye is completely dissolved.[10]
-
Dispense the stock solution into small, single-use aliquots and store at ≤-20°C, protected from light.[3][10]
-
2. Preparation of a 1 µg/mL Working Solution
-
Reagents: 1 mg/mL this compound stock solution, Phosphate-Buffered Saline (PBS) or serum-free cell culture medium (at room temperature).
-
Method:
-
Thaw one aliquot of the 1 mg/mL stock solution at room temperature.
-
Dilute the stock solution 1:1000 in room temperature PBS or serum-free medium. For example, add 1 µL of the stock solution to 999 µL of PBS.[5]
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
This working solution should be prepared fresh on the day of the experiment.[11]
-
3. Staining Protocol for Live Adherent Cells
-
Method:
-
Grow cells on coverslips or in an appropriate cell culture plate.
-
Aspirate the existing culture medium from the cells.
-
Add a sufficient volume of the 1 µg/mL this compound working solution to completely cover the cells.
-
Incubate the cells for 5-15 minutes at 37°C, protected from light.[4][8]
-
Aspirate the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium.[1]
-
The cells are now ready for imaging under a fluorescence microscope.
-
4. Staining Protocol for Fixed Cells
-
Method:
-
Grow and fix cells using your standard laboratory protocol (e.g., with 4% formaldehyde).
-
Wash the fixed cells twice with PBS.
-
Add a sufficient volume of the 1 µg/mL this compound working solution (diluted in PBS) to cover the cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.[10]
-
Wash the cells twice with PBS.
-
Mount the coverslip using an appropriate mounting medium. The cells are now ready for imaging.
-
Mandatory Visualization
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines the logical steps to diagnose and solve issues with this compound precipitation in your staining solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hoechst 33258 analog 2 | TargetMol [targetmol.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Hoechst 33258 | Blue Fluorescent DNA stain | Hello Bio [hellobio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
HOE 33187 spectral overlap with FITC channel
This technical support guide addresses the potential spectral overlap between the nuclear stain Hoechst 33187 and the fluorescein isothiocyanate (FITC) channel in fluorescence microscopy and flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission characteristics of Hoechst 33187 and FITC?
Hoechst 33187 is a blue fluorescent dye that binds to the minor groove of DNA. It is typically excited by ultraviolet (UV) light and emits blue fluorescence. FITC is a green fluorescent dye commonly conjugated to antibodies and other molecules. It is typically excited by blue light and emits green fluorescence.
The spectral properties are summarized in the table below:
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| Hoechst 33187 | ~360[1] | 460 - 490[1][2] |
| FITC | ~495[3][4] | 519 - 525[3][4] |
Q2: Is there a significant spectral overlap between Hoechst 33187 and the FITC channel?
Under ideal conditions, the spectral overlap is minimal. Hoechst 33187 is excited by UV light, while the FITC channel typically uses a 488 nm laser for excitation. However, the broad emission spectrum of Hoechst 33187 can extend into the green region of the spectrum, potentially leading to bleed-through into the FITC detection channel.[5][6] This is particularly relevant if the Hoechst staining is very bright or if the imaging settings are not optimized.
Q3: What are the potential consequences of this spectral overlap?
Spectral overlap can lead to false-positive signals in the FITC channel, where signal from the Hoechst dye is incorrectly attributed to the FITC fluorophore.[6][7] This can result in inaccurate quantification of FITC signal and misinterpretation of experimental results, especially in applications like co-localization studies or flow cytometry where precise signal separation is crucial.
Troubleshooting Guide
If you suspect that Hoechst 33187 is causing spectral bleed-through into your FITC channel, follow these troubleshooting steps:
-
Sequential Imaging/Acquisition: If your imaging system allows, set up sequential acquisition. Excite the Hoechst dye with the UV laser and collect its emission first, then turn off the UV laser and excite the FITC with the 488 nm laser to collect its emission. This temporal separation of excitation and detection is the most effective way to eliminate bleed-through.
-
Optimize Filter Sets: Ensure you are using appropriate and high-quality bandpass filters for both the Hoechst (e.g., DAPI filter set) and FITC channels. A narrower bandpass filter on the FITC channel can help to exclude the emission tail of the Hoechst dye.
-
Adjust Laser Power and Detector Gain:
-
Hoechst Channel: Use the lowest possible laser power and detector gain for the Hoechst channel that still provides a clear nuclear signal. Oversaturation of the Hoechst signal will increase the likelihood of bleed-through.
-
FITC Channel: Adjust the gain on the FITC detector to ensure you are detecting the true FITC signal without amplifying the bleed-through from the Hoechst dye.
-
-
Perform a Single-Stain Control: Prepare a sample stained only with Hoechst 33187 and image it using both the Hoechst and FITC channel settings. This will allow you to directly visualize and quantify the amount of bleed-through from the Hoechst dye into the FITC channel.
-
Compensation (for Flow Cytometry): In flow cytometry, single-stained controls for both Hoechst 33187 and FITC are essential for proper compensation.[6][7] The compensation matrix will mathematically subtract the contribution of the Hoechst signal from the FITC channel.[6]
Experimental Protocol: Assessing Spectral Bleed-through
This protocol describes how to prepare and image a single-stained control to determine the extent of spectral overlap from Hoechst 33187 into the FITC channel.
Materials:
-
Cells or tissue of interest
-
Hoechst 33187 staining solution (e.g., 1 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for Hoechst (UV excitation) and FITC (blue light excitation)
Procedure:
-
Cell/Tissue Preparation: Prepare your cells or tissue on a microscope slide as you would for your experiment.
-
Hoechst Staining: Incubate the sample with the Hoechst 33187 working solution for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the sample twice with PBS to remove excess dye.
-
Mounting: Mount the coverslip onto the slide using an appropriate mounting medium.
-
Imaging - Hoechst Channel:
-
Place the slide on the microscope stage.
-
Using the UV excitation and the DAPI/blue emission filter, focus on the sample and adjust the exposure time and gain to obtain a clear image of the nuclei.
-
-
Imaging - FITC Channel:
-
Without changing the field of view, switch to the blue light excitation and the FITC/green emission filter.
-
Acquire an image using the same settings (exposure time, gain) that you would use for your actual FITC-stained samples.
-
-
Analysis:
-
Compare the image from the Hoechst channel with the image from the FITC channel.
-
Any signal observed in the FITC channel from the Hoechst-only stained sample represents the degree of spectral bleed-through.
-
Visualization of Spectral Overlap
The following diagram illustrates the relationship between the emission spectrum of Hoechst 33187 and the typical detection window of an FITC filter set.
References
- 1. What kind of excitation light does Hoechst require? | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. a.storyblok.com [a.storyblok.com]
- 7. Spectral Compensation in Flow Cytometry | Proteintech Group [ptglab.co.jp]
Technical Support Center: Minimizing Hoechst 33342 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Hoechst 33342 (often abbreviated as HOE 33187) for nuclear staining in long-term live-cell imaging experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to cytotoxicity and offer strategies to minimize its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Hoechst 33342 and how does it work?
Hoechst 33342 is a cell-permeant, blue fluorescent dye that is widely used for staining the nuclei of live or fixed cells.[1][2] It specifically binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][3] This binding is non-intercalating and results in a significant increase in fluorescence intensity, providing a high signal-to-noise ratio for clear nuclear visualization.[3][4]
Q2: What are the primary causes of Hoechst 33342-induced cytotoxicity in long-term experiments?
The primary causes of Hoechst 33342-induced cytotoxicity in long-term experiments are:
-
Phototoxicity: Upon excitation with UV light, Hoechst 33342 can generate reactive oxygen species (ROS) that damage cellular components, leading to apoptosis.[5][6][7] This is the dominant form of toxicity in time-lapse imaging.[6][7] Phototoxicity is a function of the combined effect of dye concentration and light exposure.[6][7]
-
Dark Toxicity: At higher concentrations, Hoechst 33342 can exhibit toxicity even without light exposure by interfering with DNA replication and cell division, potentially leading to mutations and cell cycle arrest.[8][9][10][11]
-
Cell Cycle Perturbation: The dye can cause a block in the G2-M phase of the cell cycle.[8]
Q3: Is Hoechst 33342 toxic to all cell types?
The optimal concentration and staining time for Hoechst 33342 can vary between different cell types due to differences in cellular metabolic rates and membrane permeability.[12] Therefore, it is crucial to empirically determine the optimal, non-toxic staining conditions for each specific cell line.[11][12]
Q4: What are some less toxic alternatives to Hoechst 33342 for long-term live-cell imaging?
Yes, several alternatives are available that are excited by longer, less damaging wavelengths of light. These include:
-
SiR-Hoechst (SiR-DNA): A far-red DNA stain that has significantly lower cytotoxicity compared to the parent compound, making it suitable for long-term imaging.[3][5]
-
SYTO™ Dyes: A family of fluorescent dyes available in a broad range of colors, offering flexibility for multicolor imaging. However, their cytotoxicity varies, and they can also stain RNA, leading to cytoplasmic fluorescence.[13]
-
RedDot™1: A far-red, cell-membrane-permeable nuclear stain. While it avoids UV-induced artifacts, it can be more cytotoxic than Hoechst 33342 for experiments lasting more than a few hours.[14]
-
BioTracker Green and Red Nuclear Dyes: These offer greater photostability than traditional blue fluorescent nuclear stains.[15]
Troubleshooting Guides
Issue 1: High Cell Death or Apoptosis Observed After Staining and Imaging
This is a classic sign of phototoxicity or high "dark" toxicity. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
-
Optimize Hoechst 33342 Concentration:
-
Problem: High concentrations of Hoechst 33342 can lead to increased ROS production and toxicity even without light exposure.[5][8]
-
Solution: Perform a concentration titration to determine the lowest possible concentration that provides adequate nuclear staining for your cell type and imaging system. For long-term imaging, concentrations as low as 7-28 nM have been shown to be non-cytotoxic.[5][16][17]
-
-
Minimize Light Exposure:
-
Problem: Phototoxicity is directly related to the intensity and duration of light exposure.[5][6][7]
-
Solution: Adjust your imaging parameters to deliver the minimum necessary light dose.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that allows for clear visualization.[5]
-
Shorten Exposure Time: Use the shortest possible exposure time per image.[5]
-
Reduce Imaging Frequency: Increase the time interval between image acquisitions in time-lapse experiments.[6]
-
Use a More Sensitive Detector: A more sensitive camera can detect weaker signals, allowing for a reduction in excitation light.[5]
-
-
-
Incorporate Antioxidants:
Issue 2: Weak or Non-Uniform Nuclear Staining
This issue can result from problems with dye permeability, incubation conditions, or cell health.
-
Suboptimal Incubation Time or Temperature:
-
Problem: Incubation may be too short for the dye to fully penetrate the cells and bind to DNA.
-
Solution: Increase the incubation time (typically ranging from 5-60 minutes) or perform the incubation at 37°C to facilitate dye uptake.[1][12] Note that for some applications, longer incubation times of up to 90 minutes may be necessary.[12][18]
-
-
Low Cell Permeability:
-
Poor Cell Health:
Issue 3: High Background Fluorescence
High background can obscure nuclear details and reduce the signal-to-noise ratio.
-
Excessive Dye Concentration:
-
Insufficient Washing:
Data Presentation
Table 1: Recommended Staining Conditions for Hoechst 33342 in Live Cells
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 10 µg/mL (0.16 - 16 µM) | Optimal concentration should be determined empirically for each cell type.[1][12] |
| 7 - 28 nM | For long-term imaging, significantly lower concentrations are recommended to minimize phototoxicity.[5][16][17] | |
| Incubation Time | 5 - 60 minutes | Varies depending on cell type and experimental goals.[1][2][19] |
| Up to 90-120 minutes | For some applications, like hematopoietic stem cell analysis, longer incubation may be required.[1][18] | |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | 37°C is often used to maintain cell health and can facilitate dye uptake.[1][2] |
Table 2: Spectral Properties of Hoechst 33342
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (bound to DNA) | ~350 - 361 nm | Can be excited by UV lasers, mercury-arc, or xenon lamps.[1] |
| Emission Maximum (bound to DNA) | ~461 - 497 nm | Emits blue fluorescence.[1][2] |
| Unbound Dye Emission | ~510 - 540 nm | Excessive dye concentration can lead to a green haze.[1] |
Experimental Protocols
Protocol 1: Optimizing Hoechst 33342 Concentration for Long-Term Imaging
-
Cell Preparation: Plate your cells at the desired density in an appropriate imaging vessel (e.g., glass-bottom dishes).
-
Prepare Staining Solutions: Prepare a series of Hoechst 33342 working solutions in complete culture medium with concentrations ranging from 7 nM to 1 µM.
-
Staining: Remove the culture medium from the cells and add the pre-warmed Hoechst 33342 working solutions to different wells. Incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing (Optional): Gently wash the cells with pre-warmed culture medium to remove unbound dye.[1]
-
Imaging: Image the cells using your standard long-term imaging setup.
-
Analysis: Assess both the signal intensity and cell viability (e.g., by observing cell morphology, proliferation rate, or using a live/dead assay) over the course of your experiment for each concentration. Select the lowest concentration that provides a satisfactory signal with minimal impact on cell health.
Protocol 2: Assessing Cytotoxicity using a Live/Dead Assay
-
Cell Treatment: Culture cells with and without various concentrations of Hoechst 33342 under your intended long-term experimental conditions (including light exposure). Include a positive control for cell death (e.g., treatment with a known cytotoxic agent).
-
Staining: At various time points, stain the cells with a live/dead assay kit (e.g., Calcein-AM and Ethidium Homodimer-1) according to the manufacturer's protocol.[20]
-
Imaging: Acquire images in the appropriate fluorescent channels to visualize live (e.g., green fluorescence from Calcein-AM) and dead (e.g., red fluorescence from Ethidium Homodimer-1) cells.
-
Quantification: Count the number of live and dead cells in multiple fields of view for each condition to determine the percentage of cytotoxicity.
Mandatory Visualizations
Caption: Signaling pathway of Hoechst 33342-induced phototoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hoechst stain - Wikipedia [en.wikipedia.org]
- 10. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of Hoechst 33342: implication in side population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. Nuclear stain for live cells | Sigma-Aldrich [sigmaaldrich.com]
- 16. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. pubs.aip.org [pubs.aip.org]
Technical Support Center: HOE 33187 Staining in Paraffin-Embedded Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts with HOE 33187 staining in paraffin-embedded tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Hoechst 33258, is a blue fluorescent dye that binds to the minor groove of DNA. It has a strong preference for adenine-thymine (A-T) rich regions.[1] This binding is non-intercalating, meaning it fits into the groove without unwinding the DNA helix.[1] The fluorescence intensity of Hoechst dyes significantly increases upon binding to DNA, providing a high signal-to-noise ratio for visualizing cell nuclei.[1]
Q2: What are the common artifacts observed with this compound staining in paraffin-embedded tissues?
Common artifacts include:
-
High Background: A diffuse blue haze across the tissue section that can obscure the specific nuclear signal.[1]
-
Uneven or Patchy Staining: Some nuclei appear brightly stained while others are dim or unstained.[1]
-
Weak or No Staining: The nuclear signal is very faint or completely absent.
-
Non-specific Staining: Staining of cellular components other than the nucleus.[1]
-
Photobleaching: A decrease in fluorescence intensity upon exposure to excitation light.[1]
Q3: Can I use this compound in combination with other fluorescent stains?
Yes, this compound is often used as a nuclear counterstain in multicolor imaging experiments. Its excitation and emission spectra are in the blue range, which generally do not overlap with fluorophores emitting in the green-red range. However, it's important to be aware of potential photoconversion, where UV excitation can cause the dye to fluoresce in the green and red channels, potentially leading to false-positive signals.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific nuclear signal, making image analysis difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Dye Concentration | Perform a concentration titration to determine the optimal concentration for your tissue type. A general starting range is 0.1-10 µg/mL.[2] |
| Over-incubation | Reduce the incubation time. For paraffin-embedded sections, 5-15 minutes at room temperature is a common starting point.[3] |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound dye. Washing slides 2-3 times with PBS for 5 minutes each is recommended.[1][3] |
| Contaminated Reagents | Use fresh, filtered buffers and staining solutions to avoid introducing fluorescent contaminants.[1] |
| Tissue Autofluorescence | Aldehyde-based fixatives can induce autofluorescence.[2] Consider using a non-aldehyde fixative if your protocol allows. Alternatively, you can perform photobleaching by exposing the sample to light before staining or use a chemical quencher like Sudan Black B.[2][4] |
Troubleshooting Workflow for High Background
Caption: Workflow for diagnosing and resolving high background fluorescence.
Issue 2: Uneven or Patchy Staining
Inconsistent staining across the tissue section can lead to inaccurate quantification and interpretation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Tissue Processing | Ensure proper fixation, dehydration, and paraffin infiltration. Incomplete deparaffinization can prevent the dye from reaching the nuclei.[5] |
| Uneven Application of Staining Solution | Ensure the entire tissue section is completely covered with the staining solution.[1] |
| Section Thickness | Aim for a section thickness of 4-7 µm for FFPE tissues. Thicker sections may require longer incubation times for complete dye penetration.[2] |
| Inadequate Mixing of Dye | Gently agitate the slides during incubation to ensure even distribution of the dye. |
Troubleshooting Workflow for Uneven Staining
Caption: Logical steps to address issues of uneven or patchy staining.
Issue 3: Weak or No Staining
A faint or absent nuclear signal can be due to several factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Dye Concentration | The concentration of this compound may be too low. Gradually increase the concentration within the recommended range. |
| Insufficient Incubation Time | The incubation time may be too short for the dye to penetrate the tissue and bind to the DNA. Increase the incubation time. |
| Poor Dye Penetration | Ensure complete deparaffinization and rehydration. For dense tissues, a permeabilization step with a detergent like Triton X-100 may be necessary. |
| Incorrect Filter Set | Verify that you are using the correct filter set for Hoechst dyes (Excitation ~350 nm, Emission ~461 nm). |
| Degraded Dye | Ensure the Hoechst dye stock solution has been stored properly, protected from light, and has not undergone multiple freeze-thaw cycles. |
Troubleshooting Workflow for Weak/No Staining
Caption: Diagnostic workflow for troubleshooting weak or absent staining.
Issue 4: Photobleaching
The fluorescent signal fades upon exposure to excitation light.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Exposure to Excitation Light | Minimize the exposure time and use the lowest possible excitation light intensity.[6] |
| Lack of Anti-fade Mounting Medium | Use a commercially available anti-fade mounting medium to preserve the fluorescent signal. |
| Repetitive Imaging of the Same Area | If multiple images of the same area are required, acquire the Hoechst channel last. |
Experimental Workflow to Minimize Photobleaching
Caption: Steps to reduce photobleaching during imaging.
Experimental Protocols
This compound Staining Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization of incubation times and concentrations may be necessary for specific tissue types.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Aqueous mounting medium (preferably with anti-fade)
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Permeabilization (Optional):
-
For some tissues, a permeabilization step can improve dye penetration. Incubate sections in 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Hoechst Staining:
-
Prepare the Hoechst working solution by diluting the stock solution in PBS. A typical starting concentration is 1-5 µg/mL.
-
Apply the Hoechst working solution to the tissue sections, ensuring complete coverage.
-
Incubate for 5-15 minutes at room temperature, protected from light.[3]
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each to remove unbound dye.[1]
-
-
Mounting:
-
Gently blot the excess PBS from around the tissue.
-
Apply a drop of anti-fade mounting medium and place a coverslip, avoiding air bubbles.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~350 nm, Emission ~461 nm).
-
Quantitative Data Summary
Table 1: Recommended Staining Parameters for this compound in Paraffin-Embedded Tissues
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 10 µg/mL[2] | Optimal concentration should be determined empirically for each tissue type. |
| Incubation Time | 5 - 15 minutes[3] | Longer incubation may be required for thicker or denser tissues. |
| Section Thickness | 4 - 7 µm[2] | Thicker sections may lead to uneven staining and higher background. |
| Washing Steps | 2-3 washes, 5 min each[1][3] | Thorough washing is crucial to reduce background fluorescence. |
Table 2: Spectral Properties of Common Hoechst Dyes
| Dye | Excitation Max (with DNA) | Emission Max (with DNA) |
| Hoechst 33258 (this compound) | ~352 nm | ~461 nm |
| Hoechst 33342 | ~350 nm | ~461 nm |
| Hoechst 34580 | ~380 nm | ~438 nm |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of HOE 33187 and DAPI for Fixed-Cell Imaging
For researchers engaged in cellular and molecular biology, the precise visualization of nuclear structures is fundamental. Among the array of fluorescent dyes available for this purpose, Hoechst 33187 (a member of the Hoechst family of bis-benzimide dyes, often referred to as Hoechst 33258) and 4′,6-diamidino-2-phenylindole (DAPI) are two of the most prevalently used blue-emitting stains for nuclear counterstaining in fixed-cell imaging.[1][2][3] Both dyes exhibit a strong affinity for the minor groove of double-stranded DNA, with a particular preference for adenine-thymine (A-T) rich regions.[1][4][5] This specific binding interaction leads to a significant enhancement of their fluorescence, rendering the nucleus brightly fluorescent against a dark background.[1][3]
While both HOE 33187 and DAPI serve a similar primary function, their distinct physicochemical properties can influence their suitability for specific experimental contexts. This guide provides an objective, data-driven comparison of this compound and DAPI for fixed-cell imaging applications, offering detailed experimental protocols and performance data to aid researchers in making an informed selection.
Quantitative Data Summary
The selection of a nuclear stain is often guided by its spectral characteristics and performance metrics. The following table summarizes the key quantitative parameters for this compound and DAPI.
| Feature | This compound (Hoechst 33258) | DAPI |
| Excitation Maximum (nm) | ~351 | ~358 |
| Emission Maximum (nm) | ~463 | ~461 |
| Fluorescence Enhancement | ~30-fold upon binding to dsDNA | ~20-fold upon binding to dsDNA[3][6] |
| Cell Permeability | Cell-permeant | Semi-permeant to impermeant[3][7][8] |
| Recommended Concentration (Fixed Cells) | 0.5 - 2 µg/mL[9] | 1 µg/mL[1] |
| Toxicity | Generally less toxic | Can be cytotoxic at higher concentrations[1][10] |
Performance Comparison
Spectral Properties: Both this compound and DAPI are excited by ultraviolet (UV) light and emit in the blue region of the spectrum.[5][11] Their similar spectral profiles mean they can often be used interchangeably with standard DAPI filter sets on fluorescence microscopes.[12]
Cell Permeability and Application in Live vs. Fixed Cells: A primary distinction between the two dyes lies in their cell permeability. Hoechst dyes, including this compound, are cell-permeant and are therefore suitable for staining both live and fixed cells.[8][9][13] In contrast, DAPI is generally considered semi-permeant to impermeant for live cells and is preferentially used for staining fixed and permeabilized cells.[1][6][7] While DAPI can enter live cells at higher concentrations, this is often associated with increased cytotoxicity.[10][14][15]
Photostability: The photostability of a fluorophore is a critical consideration for imaging experiments that require prolonged exposure to excitation light. While both dyes are susceptible to photobleaching, some sources suggest that DAPI is more photostable than Hoechst dyes.[3][7] However, it is important to note that both dyes can undergo photoconversion to green and red emitting forms under prolonged UV illumination, which could potentially interfere with multicolor imaging experiments.[3][15]
Experimental Protocols
The following protocols provide a general guideline for staining fixed cells with this compound and DAPI. Optimization may be required depending on the cell type and experimental conditions.
Fixation and Permeabilization (General Protocol):
-
Culture cells on a suitable substrate (e.g., coverslips).
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-20 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
(Optional) Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature if co-staining with intracellular antibodies.
-
Wash the cells three times with PBS.
Staining with this compound (Hoechst 33258):
-
Prepare a working solution of this compound at a concentration of 0.5-2 µg/mL in PBS.[9]
-
Add the staining solution to the fixed and permeabilized cells, ensuring the cells are completely covered.
-
Incubate for at least 15 minutes at room temperature, protected from light.[9]
-
Aspirate the staining solution.
-
Wash the cells twice with PBS for 5 minutes each to remove unbound dye.[9]
-
Mount the coverslip with an appropriate mounting medium.
Staining with DAPI:
-
Prepare a working solution of DAPI at a concentration of 1 µg/mL in PBS.[1]
-
Add the staining solution to the fixed and permeabilized cells.
-
Incubate for 1-5 minutes at room temperature, protected from light.[16]
-
Remove the staining solution.
-
Wash the cells 2-3 times with PBS.[16]
-
Mount the coverslip. DAPI can also be included directly in some antifade mounting media for a one-step staining and mounting process.[1]
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in fixed-cell nuclear staining.
Conclusion
Both this compound and DAPI are highly effective and reliable fluorescent dyes for nuclear counterstaining in fixed-cell imaging. The choice between them often depends on the specific requirements of the experiment. For studies exclusively involving fixed and permeabilized cells, DAPI is an excellent and widely used option, with some reports suggesting greater photostability.[1][3][7] this compound offers greater versatility due to its ability to permeate the membranes of live cells, making it a suitable choice for experiments that may involve both live and fixed-cell imaging modalities.[9][13] Ultimately, both dyes provide bright and specific nuclear staining, and the optimal choice may be determined by factors such as cost, existing laboratory protocols, and the specific cell type being investigated.
References
- 1. biotium.com [biotium.com]
- 2. astorscientific.us [astorscientific.us]
- 3. benchchem.com [benchchem.com]
- 4. betalifesci.com [betalifesci.com]
- 5. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 6. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Helobdella Protocols - DAPI or Hoechst staining [sites.google.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. DAPI - Wikipedia [en.wikipedia.org]
- 15. Do you have any dyes that can stain the nuclei in live cells? Are they also fixable and can I use them to stain fixed cells? | AAT Bioquest [aatbio.com]
- 16. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Hoechst Dyes for Live-Cell Imaging: Featuring HOE 33187 and Hoechst 33342
For Researchers, Scientists, and Drug Development Professionals
In the realm of live-cell imaging, the selection of appropriate fluorescent probes is critical for obtaining accurate and reproducible data. Hoechst dyes, a family of blue fluorescent stains that bind to the minor groove of DNA, are widely used for nuclear visualization. This guide provides a detailed comparison of two prominent members of this family, Hoechst 33342 and the less common derivative, HOE 33187, to aid in the selection of the optimal dye for your live-cell imaging experiments. Due to the limited availability of direct comparative data for this compound, this guide will leverage data from its closely related parent compound, Hoechst 33258, to provide a comprehensive performance overview.
At a Glance: Key Performance Characteristics
A summary of the key characteristics of Hoechst 33342 and Hoechst 33258 (as a proxy for this compound) is presented below, highlighting their spectral properties, permeability, and relative toxicity.
| Feature | Hoechst 33342 | Hoechst 33258 (proxy for this compound) |
| Excitation Maximum (DNA-bound) | ~350 nm | ~350 nm |
| Emission Maximum (DNA-bound) | ~461 nm | ~461 nm |
| Cell Permeability | High | Low to moderate |
| Relative Cytotoxicity | Can be cytotoxic, dose-dependent | Generally considered less cytotoxic at typical working concentrations |
| Key Structural Difference | Contains a lipophilic ethyl group | Lacks the ethyl group present in Hoechst 33342 |
Delving into the Differences: A Head-to-Head Comparison
Spectral Properties
Both Hoechst 33342 and Hoechst 33258 are excited by ultraviolet (UV) light and emit blue fluorescence upon binding to adenine-thymine (A-T) rich regions of DNA. Their nearly identical excitation and emission spectra mean that the same filter sets can be used for both dyes, simplifying their integration into existing imaging workflows.
Cell Permeability and Suitability for Live-Cell Imaging
The most significant difference between Hoechst 33342 and Hoechst 33258 lies in their ability to penetrate the cell membrane of live cells. Hoechst 33342 possesses a lipophilic ethyl group, which enhances its ability to cross intact cell membranes, making it the preferred choice for staining the nuclei of living cells.[][2] Hoechst 33258, lacking this ethyl group, is significantly less cell-permeant and is more commonly used for staining fixed cells.[][3] Consequently, for live-cell imaging applications, Hoechst 33342 offers more robust and efficient nuclear staining.[]
Cytotoxicity and Phototoxicity
All DNA-binding dyes have the potential to be toxic to cells, particularly at higher concentrations and with prolonged exposure. Some studies have indicated that Hoechst 33342 may induce apoptosis and exhibit greater toxicity in certain cell types compared to other Hoechst dyes.[4] The UV excitation required for these dyes can also induce phototoxicity and photobleaching, which are critical considerations for long-term time-lapse imaging experiments. It is therefore crucial to use the lowest possible dye concentration and light exposure to minimize these effects.
Experimental Protocols
Below are general protocols for staining live adherent and suspension cells with Hoechst dyes. Optimal conditions, such as dye concentration and incubation time, should be empirically determined for each cell type and experimental setup.
Staining Live Adherent Cells
-
Cell Preparation: Culture adherent cells on a suitable imaging vessel, such as glass-bottom dishes or chamber slides, to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of Hoechst dye (e.g., 1 µg/mL) in a complete cell culture medium.[4]
-
Staining: Remove the existing culture medium and add the pre-warmed staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.[]
-
Washing (Optional): The wash step is often not necessary for specific staining.[4] However, if high background fluorescence is observed, the cells can be washed with a fresh, pre-warmed culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a standard DAPI filter set.
Staining Live Suspension Cells
-
Cell Preparation: Harvest suspension cells by centrifugation.
-
Staining Solution Preparation: Prepare a working solution of Hoechst dye (e.g., 1-10 µg/mL) in a complete cell culture medium.[5]
-
Staining: Resuspend the cell pellet in the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[5]
-
Washing: Centrifuge the cells to pellet them, and then resuspend in fresh, pre-warmed medium or phosphate-buffered saline (PBS).
-
Imaging: Transfer the stained cells to a suitable imaging vessel and proceed with fluorescence microscopy.
Visualizing the Workflow and Mechanism
Caption: A simplified workflow for staining live cells with Hoechst dyes.
Caption: Mechanism of Hoechst dye binding and fluorescence in live cells.
References
A Comparative Guide to Early Apoptosis Detection: Annexin V vs. Hoechst 33342
For researchers, scientists, and drug development professionals, the accurate detection of early-stage apoptosis is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides an objective comparison of two widely used methods: Annexin V and Hoechst 33342 staining, supported by experimental data and detailed protocols.
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, reliable methods to detect apoptosis are indispensable in biomedical research. Annexin V and Hoechst 33342 are two fluorescent probes commonly employed to identify apoptotic cells, often in conjunction with a viability dye like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). This guide will compare and contrast these two methods to aid researchers in selecting the most appropriate technique for their experimental needs.
Principles of Detection
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][2][3][4] Annexin V is a calcium-dependent protein that exhibits a high binding affinity for PS.[1][2][3] By conjugating Annexin V to a fluorophore (e.g., FITC, PE, APC), early apoptotic cells with exposed PS can be readily identified.[1][3][5] When used with a viability dye like PI, which can only enter cells with compromised membrane integrity, it is possible to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[1][3]
Hoechst 33342: Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that binds to the minor groove of DNA, particularly in AT-rich regions.[6][7] In the context of apoptosis, it is used to identify cells based on nuclear morphology and membrane permeability changes. Apoptotic cells typically exhibit condensed or fragmented chromatin, which stains more brightly with Hoechst 33342 compared to the chromatin in healthy cells.[8][9][10] Early apoptotic cells may also show increased uptake of Hoechst 33342 due to changes in membrane permeability.[11] Similar to Annexin V assays, Hoechst 33342 is often used with PI to differentiate between live, apoptotic, and necrotic cell populations.[8]
Quantitative Data Comparison
| Feature | Annexin V | Hoechst 33342 |
| Primary Target | Externalized Phosphatidylserine (PS)[1][2][3] | Nuclear DNA (AT-rich regions)[6][7] |
| Stage of Apoptosis Detected | Primarily early-stage[1][3] | Early to late-stage (based on nuclear condensation and membrane permeability)[8][11] |
| Principle of Detection | High-affinity binding to exposed PS[1][2] | Increased fluorescence upon binding to condensed chromatin and altered membrane permeability[8][11] |
| Common Co-stain | Propidium Iodide (PI) or 7-AAD[1][3] | Propidium Iodide (PI)[8] |
| Instrumentation | Flow Cytometer, Fluorescence Microscope[1][5] | Flow Cytometer, Fluorescence Microscope[6][7] |
| Advantages | - Highly specific for early apoptosis.[1] - Well-established and widely used method.[4] | - Cell-permeant, allowing for staining of live cells.[6][7] - Can be used for cell cycle analysis.[7] |
| Limitations | - Binding is Ca²⁺-dependent; EDTA can interfere with the assay.[4] - Can also detect necrotic cells if the membrane is compromised.[12] | - May show contradictory results in the early stages of apoptosis in some cell lines.[13][14] - Staining intensity can vary between cell types. |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the key events in early apoptosis that are detected by Annexin V and Hoechst 33342.
Caption: Signaling pathway of early apoptosis and points of detection for Annexin V and Hoechst 33342.
Experimental Workflows
The general workflows for Annexin V and Hoechst 33342 staining are depicted below.
Caption: Generalized experimental workflows for Annexin V and Hoechst 33342 staining.
Experimental Protocols
Annexin V-FITC and Propidium Iodide Staining Protocol
This protocol is adapted for flow cytometry analysis.[15][16][17]
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (suspension or adherent)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells using a desired method. Include positive and negative controls.
-
Harvest Cells: For adherent cells, gently trypsinize and collect. For suspension cells, collect by centrifugation.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Hoechst 33342 and Propidium Iodide Staining Protocol
This protocol is suitable for both fluorescence microscopy and flow cytometry.[6][7][8]
Materials:
-
Hoechst 33342 solution
-
Propidium Iodide (PI) solution
-
Culture medium or PBS
-
Cells of interest
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells cultured in appropriate vessels (e.g., slides for microscopy, plates for flow cytometry).
-
Staining Solution: Prepare a working solution of Hoechst 33342 (e.g., 1 µg/mL) and PI (e.g., 1 µg/mL) in culture medium or PBS.
-
Staining:
-
For adherent cells (microscopy): Remove the culture medium and add the staining solution to cover the cells. Incubate for 10-30 minutes at 37°C, protected from light.[6][7]
-
For suspension cells (flow cytometry): Harvest cells and resuspend them in the staining solution at a concentration of 1 x 10⁶ cells/mL. Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing (Optional for Microscopy): For microscopy, you may gently wash the cells with PBS to reduce background fluorescence. For flow cytometry, washing is often not necessary.[7]
-
Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for Hoechst 33342 (excitation ~350 nm, emission ~461 nm) and PI (excitation ~535 nm, emission ~617 nm).[8]
-
Flow Cytometry: Analyze the cells directly using a flow cytometer with appropriate laser and filter settings.
-
Conclusion
Both Annexin V and Hoechst 33342 are powerful tools for the detection of apoptosis. Annexin V staining is a highly specific and widely accepted method for identifying early apoptotic events through the detection of externalized phosphatidylserine.[1][4] Hoechst 33342, on the other hand, provides information on nuclear morphology and membrane permeability changes associated with apoptosis.[8][11] However, studies have suggested that Hoechst 33342/PI double staining may have limitations in detecting early apoptosis in certain cell types compared to the Annexin V/PI method.[13][14] The choice between these two methods will ultimately depend on the specific experimental goals, cell type, and available instrumentation. For robust and sensitive detection of early apoptosis, Annexin V staining is often the preferred method.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. leinco.com [leinco.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Annexin V | AAT Bioquest [aatbio.com]
- 6. youdobio.com [youdobio.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Comparison between annexin V-FITC/PI and Hoechst33342/PI double stainings in the detection of apoptosis by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
SYTOX Green vs. Hoechst 33342: A Comparative Guide for Dead Cell Discrimination
For researchers, scientists, and drug development professionals, accurate discrimination between live and dead cells is a critical component of cellular analysis. This guide provides a detailed comparison of two widely used fluorescent nucleic acid stains, SYTOX Green and Hoechst 33342, for the purpose of identifying dead cells in a population.
SYTOX Green is a high-affinity, cell-impermeant cyanine dye that specifically stains nucleic acids. Its inability to cross the intact plasma membranes of live cells makes it an excellent tool for identifying dead or membrane-compromised cells.[1][2][3] Conversely, Hoechst 33342 is a cell-permeant bisbenzimide dye that binds to the minor groove of DNA in both live and dead cells, making it a common choice for nuclear counterstaining.[4][5][6] While Hoechst 33342 is not a direct dead-cell stain on its own, it is frequently used in conjunction with a viability dye like SYTOX Green to simultaneously identify the total cell population and the dead cell subpopulation.[7][8][9]
This guide will delve into the mechanisms of action, spectral properties, and experimental considerations for both dyes, supported by quantitative data and detailed protocols to aid in experimental design.
Key Performance Characteristics at a Glance
A summary of the key quantitative and qualitative characteristics of SYTOX Green and Hoechst 33342 is presented below, highlighting their spectral properties, permeability, and primary applications in cell viability analysis.
| Feature | SYTOX Green | Hoechst 33342 |
| Primary Application | Dead/Membrane-Compromised Cell Staining | Total Cell Nuclear Staining (Live & Fixed) |
| Cell Permeability | Impermeant to live cells[1][2] | Permeant to live and dead cells[4][5][10] |
| Mechanism of Action | High-affinity nucleic acid binding in cells with compromised plasma membranes.[1][2] | Binds to AT-rich regions in the minor groove of DNA.[4][6][11] |
| Excitation Maximum (DNA-bound) | ~504 nm[1][2][12][13] | ~350-361 nm[4][10][14] |
| Emission Maximum (DNA-bound) | ~523 nm[1][2][12][13] | ~461 nm[4][5][15] |
| Fluorescence Enhancement | >500-fold upon binding to nucleic acids.[1][2] | ~30-fold upon binding to DNA.[6] |
| Common Laser Lines | 488 nm[1][2] | UV (e.g., 355 nm or 405 nm)[16][17] |
| Toxicity | Can be cytotoxic with prolonged exposure.[18] | Generally low cytotoxicity, suitable for live-cell imaging.[4][19][20][21] |
Mechanism of Action and Experimental Workflow
The distinct mechanisms of SYTOX Green and Hoechst 33342 dictate their application in cell viability assays. SYTOX Green acts as a direct indicator of cell death by exclusively entering cells that have lost membrane integrity. Hoechst 33342, being membrane-permeant, will stain the nuclei of all cells in a population. When used together, they provide a robust method for quantifying live and dead cells.
Caption: Logical workflow for dual staining with SYTOX Green and Hoechst 33342.
The experimental workflow for co-staining involves incubating the cell population with both dyes, followed by analysis using fluorescence microscopy or flow cytometry. Live cells will only be stained by Hoechst 33342 (blue fluorescence), while dead cells will be stained by both Hoechst 33342 and SYTOX Green (blue and green fluorescence).
Caption: A typical experimental workflow for viability staining.
Experimental Protocols
Below are generalized protocols for using SYTOX Green and Hoechst 33342 for dead cell discrimination in mammalian cells. Optimal concentrations and incubation times should be determined empirically for specific cell types and experimental conditions.
Protocol 1: Dead Cell Staining with SYTOX Green for Fluorescence Microscopy
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates.
-
Staining Solution Preparation: Prepare a working solution of SYTOX Green in a suitable buffer (e.g., PBS or HBSS) at a final concentration of 10 nM to 1 µM.[1]
-
Staining: Remove the culture medium and add the SYTOX Green staining solution to the cells.
-
Incubation: Incubate for 10-30 minutes at room temperature to 37°C, protected from light.[22]
-
Imaging: Image the cells using a fluorescence microscope with a standard fluorescein (FITC) filter set. Dead cells will exhibit bright green nuclear and some cytoplasmic fluorescence.[1]
Protocol 2: Combined Live/Dead Staining with SYTOX Green and Hoechst 33342 for Flow Cytometry
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., 1X annexin-binding buffer or PBS) at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining Solution Preparation: Prepare a staining cocktail containing both SYTOX Green and Hoechst 33342. Final concentrations typically range from 0.1-1 µM for SYTOX Green and 1-10 µg/mL for Hoechst 33342.[23][24]
-
Staining: Add the staining cocktail to the cell suspension.
-
Analysis: Analyze the stained cells on a flow cytometer. Excite Hoechst 33342 with a UV laser and collect emission around 461 nm. Excite SYTOX Green with a 488 nm laser and collect emission around 523 nm.[23]
Concluding Remarks
The choice between SYTOX Green and Hoechst 33342 for dead cell discrimination depends on the experimental goals. SYTOX Green is a direct and robust marker for cell death, ideal for quantifying viability as a primary endpoint. Hoechst 33342 serves as an excellent nuclear counterstain for identifying the entire cell population. For comprehensive analysis, the combination of both dyes provides a powerful method to distinguish and quantify live and dead cells within a single sample, compatible with both fluorescence microscopy and flow cytometry platforms. Researchers should consider the potential for cytotoxicity with long-term exposure to SYTOX dyes in live-cell imaging experiments and the spectral overlap with other fluorophores when designing multicolor experiments.
References
- 1. takara.co.kr [takara.co.kr]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. SYTOX - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. bio-rad.com [bio-rad.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of fluorescence-based viability stains in cells dissociated from scleractinian coral Pocillopora damicornis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 12. Spectrum [SYTOX Green] | AAT Bioquest [aatbio.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Live-cell imaging: cell death assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Compatibility of SYTO 13 and Hoechst 33342 for longitudinal imaging of neuron viability and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. Compatibility of SYTO 13 and Hoechst 33342 for longitudinal imaging of neuron viability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. flowcytometry-embl.de [flowcytometry-embl.de]
- 25. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Quantitative Showdown: HOE 33187 vs. Propidium Iodide for Cellular DNA Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and visualization of cellular DNA are paramount. This guide provides a comprehensive, data-driven comparison of two widely used fluorescent DNA stains: HOE 33187, a member of the Hoechst family of blue fluorescent dyes, and the red-fluorescent Propidium Iodide (PI). We delve into their fundamental properties, mechanisms of action, and performance in key applications, supported by experimental protocols to aid in the selection of the optimal reagent for your specific research needs.
At a Glance: Key Quantitative Differences
The selection of a DNA stain is often dictated by the experimental context, particularly whether live or fixed cells are being analyzed. This compound, being cell-permeant, is suitable for staining both live and fixed cells, while Propidium Iodide can only enter cells with compromised membranes, making it a premier indicator of cell death. Their distinct spectral properties also allow for their simultaneous use in multicolor fluorescence applications.
| Property | This compound (Hoechst 33342) | Propidium Iodide (PI) |
| Cell Permeability | Permeant (Live and Fixed Cells) | Impermeant (Dead/Membrane-Compromised Cells) |
| Mechanism of Action | Binds to the minor groove of AT-rich DNA regions[1] | Intercalates between DNA base pairs with little to no sequence preference[2][3] |
| Excitation Max (DNA-Bound) | ~350 nm[4] | ~535 nm[2][5] |
| Emission Max (DNA-Bound) | ~461 nm[4] | ~617 nm[2][5] |
| Fluorescence Enhancement | ~30-fold upon binding to DNA[1] | 20- to 30-fold upon binding to DNA[2][5][6][7][8] |
| Quantum Yield (DNA-Bound) | 0.58 (with calf thymus DNA) | ~0.16 (with parallel triplex DNA, similar to dsDNA)[9] |
| Common Applications | Nuclear counterstaining, cell cycle analysis in live and fixed cells, apoptosis detection[4] | Cell viability assays, cell cycle analysis in fixed cells, apoptosis and necrosis detection[6] |
Diving Deeper: Mechanism of Action and Performance
This compound (Hoechst Dyes): Illuminating the Nuclei of Live and Fixed Cells
This compound belongs to the Hoechst family of bis-benzimide dyes, which are characterized by their ability to bind to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (AT)-rich regions.[1] This binding is non-intercalative and induces a significant, approximately 30-fold, increase in fluorescence emission.[1] A key advantage of this compound and its close analog, Hoechst 33342, is their cell permeability, allowing for the staining of nuclear DNA in both live and fixed cells without the need for permeabilization steps.[4] This property makes them invaluable for real-time imaging and for sorting of viable cells based on their DNA content.
Propidium Iodide: The Gold Standard for Identifying Cell Death
Propidium Iodide is a phenanthridinium compound that acts as a DNA intercalator, inserting itself between the planar bases of the DNA double helix.[2][3] This interaction is largely independent of the DNA sequence.[2] A crucial feature of PI is its positive charge and hydrophilicity, which render it unable to cross the intact plasma membrane of live cells.[6] Consequently, PI is an excellent marker for cell viability, as it will only stain the nuclei of cells with compromised membranes, a hallmark of late apoptosis and necrosis. Upon intercalation with DNA, PI's fluorescence is enhanced by 20- to 30-fold.[2][5][6][7][8] As PI also binds to RNA, it is often necessary to treat samples with RNase for precise DNA content analysis.[2][7]
Experimental Workflows and Signaling Pathways
The distinct properties of this compound and Propidium Iodide dictate their application in different experimental workflows. Below are graphical representations of typical procedures for cell viability and cell cycle analysis.
Detailed Experimental Protocols
Protocol 1: Dual-Staining Cell Viability Assay using this compound and Propidium Iodide
This protocol allows for the simultaneous identification of live and dead cells within a population.
Materials:
-
Cells of interest in suspension or adhered to a culture plate/slide
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Propidium Iodide stock solution (e.g., 1 mg/mL in water)
-
Complete cell culture medium
Procedure:
-
Prepare Staining Solution: In complete cell culture medium, dilute the this compound stock solution to a final working concentration of 1-5 µg/mL and the Propidium Iodide stock solution to a final working concentration of 1-5 µg/mL.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the staining solution to cover the cells.
-
For cells in suspension, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and resuspend the cells in the staining solution.
-
-
Incubation: Incubate the cells for 10-15 minutes at room temperature or 37°C, protected from light.
-
Analysis:
-
Fluorescence Microscopy: Analyze the cells directly using a fluorescence microscope equipped with appropriate filters for blue (this compound) and red (Propidium Iodide) fluorescence. Live cells will exhibit blue fluorescent nuclei, while dead cells will show red or magenta (due to co-localization) fluorescent nuclei.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite with a UV laser for this compound and a blue or green laser for Propidium Iodide. Collect emissions using appropriate filters (e.g., ~460 nm for blue and ~617 nm for red). Live cells will be positive for this compound and negative for Propidium Iodide, while dead cells will be positive for both.
-
Protocol 2: Cell Cycle Analysis of Fixed Cells using Propidium Iodide
This protocol is for determining the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells of interest in suspension
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide staining solution (e.g., 50 µg/mL in PBS)
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Washing: Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained.
-
PI Staining: Add 500 µL of Propidium Iodide staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Use a blue or green laser for excitation and collect the red fluorescence emission. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
Both this compound and Propidium Iodide are powerful tools for the study of cellular DNA. The choice between them, or their combined use, is fundamentally guided by the experimental question. For investigations requiring the analysis of live cells or for a general nuclear counterstain in multicolor imaging, the cell-permeant nature of this compound is a distinct advantage. Conversely, for the definitive identification and quantification of dead cells or for robust cell cycle analysis in fixed populations, the membrane-impermeant property of Propidium Iodide makes it the superior choice. By understanding their quantitative and qualitative differences, researchers can confidently select the appropriate dye to generate accurate and reproducible data.
References
- 1. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 2. Propidium iodide - Wikipedia [en.wikipedia.org]
- 3. Propidium Iodide | AAT Bioquest [aatbio.com]
- 4. Hoechst 33342 | Fluorescent DNA Stains: R&D Systems [rndsystems.com]
- 5. 碘化丙啶(Propidium Iodide) | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Stabilization of parallel (recombinant) triplex with propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Effect of HOE 33187 on Cell Proliferation Rate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HOE 33187, a bibenzimidazole derivative, and its effects on cell proliferation. As a member of the Hoechst dye family, this compound's primary mechanism of action is binding to the minor groove of DNA, which can interfere with essential cellular processes, including replication and transcription, ultimately impacting cell proliferation. This document compares this compound with its well-studied parent compound, Hoechst 33342, and provides context with other DNA minor groove binders.
Performance Comparison: this compound vs. Alternatives
This compound is a derivative of the fluorescent DNA probe Hoechst 33258 and exhibits cytotoxic properties. Its effect on cell proliferation is intrinsically linked to its ability to bind to the A-T rich regions of the DNA minor groove. This interaction can disrupt the binding of DNA-dependent enzymes, such as DNA and RNA polymerases, and topoisomerases, leading to a halt in the cell cycle and, at higher concentrations, apoptosis.
As a direct comparison, Hoechst 33342, a structurally similar compound, has been more extensively studied. While it is widely used as a fluorescent stain for DNA in live cells at low concentrations (typically 7-28 nM) with minimal impact on viability, higher concentrations have been shown to be cytotoxic and can inhibit cell proliferation. The cytotoxic effects of Hoechst 33342 are cell-type dependent and can induce cell cycle arrest, most commonly in the G2/M phase.
The limited publicly available data for this compound suggests it is a potent cytotoxic agent, with a reported half-maximal inhibitory concentration (IC50) of 480 nM in L1210 murine skin lymphocytic leukemia cells. The potency of other DNA minor groove binders can vary significantly depending on their chemical structure and the specific cell line being tested.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its comparator, Hoechst 33342. It is important to note that data for this compound is sparse, and the effects of these compounds are highly dependent on the cell line and experimental conditions.
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| This compound | L1210 (Murine Leukemia) | Cytotoxicity | Not Specified | 480 nM | [1] |
| Hoechst 33342 | SK-DHL2 (Human Lymphoma) | Cytotoxicity | Not Specified | Toxic at low concentrations | [2] |
| HeLa (Human Cervical Cancer) | Cytotoxicity | Not Specified | Almost completely resistant | [2] | |
| Various | Proliferation Inhibition | Not Specified | Significant inhibition at 57 nM | [3] | |
| Various | Staining (Non-toxic) | Viability | 7 nM - 28 nM | [3] |
Mechanism of Action: DNA Minor Groove Binding and Cell Cycle Arrest
The primary mechanism of action for this compound and similar Hoechst dyes is their binding to the minor groove of DNA, with a preference for A-T rich sequences. This non-intercalative binding can physically obstruct the action of DNA-binding proteins that are crucial for cell cycle progression.
This interference can lead to:
-
Inhibition of DNA Replication: By blocking the progression of DNA polymerase, these compounds can stall the S phase of the cell cycle.
-
Inhibition of Transcription: The binding of transcription factors to promoter regions can be hindered, leading to a downregulation of genes essential for cell proliferation.
-
Induction of Cell Cycle Arrest: The cellular machinery detects the DNA-ligand complex as a form of DNA damage, which can trigger cell cycle checkpoints, particularly the G2/M checkpoint, to prevent entry into mitosis with compromised DNA.
-
Apoptosis: At higher concentrations or with prolonged exposure, the sustained cell cycle arrest and cellular stress can lead to the activation of apoptotic pathways.
Some evidence also suggests that Hoechst dyes can inhibit the activity of topoisomerase I, an enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA complex, these compounds can lead to DNA strand breaks and subsequent cell death.
Experimental Protocols
To assess the effect of this compound on cell proliferation, a variety of well-established assays can be employed. The choice of assay will depend on the specific research question and the cell type being studied.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method allows for the quantitative analysis of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This compound, as a DNA minor groove binder, demonstrates potent cytotoxic activity, indicating its potential as an anti-proliferative agent. While direct comparative data is limited, its mechanism of action is likely similar to that of Hoechst 33342, involving the induction of cell cycle arrest and apoptosis through the disruption of DNA-protein interactions. Further research is required to fully elucidate the specific effects of this compound across a broader range of cell lines and to refine its mechanistic profile. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
- 1. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of DNA minor groove binding agents on global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vitro anti-cancer activity of non-alkylating minor groove binders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Cycle Analysis: Cross-Validation of Hoechst 33187 Staining with Cell Cycle Markers
For researchers, scientists, and professionals in drug development, accurate assessment of the cell cycle is paramount for understanding cellular proliferation, differentiation, and response to therapeutic agents. This guide provides a comprehensive comparison of the fluorescent DNA stain HOE 33187 (and its widely used analog Hoechst 33342) with established cell cycle markers, offering supporting experimental data and detailed protocols to aid in experimental design and data interpretation.
Hoechst dyes, including this compound, are cell-permeant, blue-fluorescent stains that bind to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][2] The fluorescence intensity of the bound dye is directly proportional to the DNA content of the cell, allowing for the discrimination of cell populations in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry or fluorescence microscopy.[3][4] While effective for determining DNA content, Hoechst staining alone cannot distinguish between quiescent (G0) and actively cycling (G1) cells. For a more detailed analysis, it is essential to cross-validate this method with other cell cycle markers that identify proliferating cells, such as the nuclear protein Ki-67 or the incorporation of thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU).[5][6]
Quantitative Comparison of Cell Cycle Analysis Methods
To illustrate the cross-validation of Hoechst staining with a protein-based proliferation marker, the following table summarizes data from a study analyzing human adipose-derived stem cells, comparing the cell cycle distribution of CD34- and CD34+ cell populations using Hoechst 33342 and Ki-67 staining.
| Cell Population | Method | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Proliferating Cells (%) |
| CD34- | Hoechst 33342 | 98 | 0.65 | 0.50 | - |
| Ki-67 | - | - | - | 10 | |
| CD34+ | Hoechst 33342 | 84 | 5 | 10 | - |
| Ki-67 | - | - | - | 85 |
Table 1: Comparative analysis of cell cycle distribution in CD34- and CD34+ cell populations using Hoechst 33342 and Ki-67. Data from a study on human adipose-derived stem cells demonstrates the correlation between the proliferative fraction identified by Ki-67 and the increased percentage of cells in S and G2/M phases as determined by Hoechst 33342 staining.[3]
The data clearly shows that the CD34+ population, which has a significantly higher percentage of Ki-67 positive (proliferating) cells, also exhibits a greater proportion of cells in the S and G2/M phases as measured by Hoechst 33342.[3] This demonstrates the complementary nature of these two methods.
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below to ensure reproducibility and accurate data acquisition.
Protocol 1: Cell Cycle Analysis using Hoechst 33342 Staining for Live Cells
This protocol is suitable for analyzing the DNA content of live, unfixed cells.
Materials:
-
Hoechst 33342 stock solution (1 mg/mL in distilled water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with UV laser excitation
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the Hoechst 33342 staining solution by diluting the stock solution to a final concentration of 1-10 µg/mL in pre-warmed complete culture medium. The optimal concentration should be determined empirically for each cell type.[7]
-
For adherent cells, add the staining solution directly to the culture vessel. For suspension cells, pellet the cells and resuspend in the staining solution at a density of approximately 1 x 10^6 cells/mL.[8]
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. Incubation time may need optimization depending on the cell type.[7]
-
For adherent cells, trypsinize and resuspend in medium containing the same concentration of Hoechst 33342.[7]
-
Analyze the cells on a flow cytometer using UV excitation (approx. 350 nm) and measure the blue fluorescence emission (approx. 461 nm).[4] It is recommended to analyze the cells without washing, as the dye must remain present in the sample.[8]
Protocol 2: Co-staining with Ki-67 and a DNA Dye (e.g., Hoechst 33342 or PI)
This protocol allows for the simultaneous analysis of cell proliferation (Ki-67) and DNA content.
Materials:
-
Cells of interest (1 x 10^6 per sample)
-
PBS
-
FACS buffer (PBS with 1% BSA)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., Saponin-based buffer)
-
FITC-conjugated anti-Ki-67 antibody
-
Hoechst 33342 or Propidium Iodide (PI) staining solution
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Harvest and wash cells with PBS.
-
Fixation: Resuspend cells in 200 µL of fixation solution and incubate for 20 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
Permeabilization: Resuspend the cell pellet in 100 µL of permeabilization buffer.
-
Ki-67 Staining: Add the FITC-conjugated anti-Ki-67 antibody at the manufacturer's recommended dilution. Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
DNA Staining: Resuspend the cell pellet in 500 µL of Hoechst 33342 or PI staining solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.[5]
Protocol 3: BrdU Incorporation Assay for S-Phase Analysis
This method identifies cells that are actively synthesizing DNA.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) solution (10 mM)
-
Complete cell culture medium
-
PBS with 1% BSA (PBS/BSA)
-
70% Ethanol (ice-cold)
-
2 M HCl with 0.5% Triton X-100
-
Anti-BrdU antibody
-
Fluorescently-conjugated secondary antibody
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
BrdU Labeling: Add BrdU to the cell culture medium to a final concentration of 10 µM. Incubate for at least 30 minutes at 37°C.[9]
-
Harvest and wash the cells twice with PBS/BSA.
-
Fixation: Resuspend the cell pellet in 2-5 mL of ice-cold 70% ethanol, adding it dropwise while vortexing. Fix for at least 30 minutes on ice.[9]
-
Denaturation: Pellet the cells and resuspend in 2 mL of 2 M HCl containing 0.5% Triton X-100. Incubate for 30 minutes at room temperature.[9]
-
Neutralize the acid by washing the cells with a neutral pH buffer (e.g., 0.1 M sodium borate, pH 8.5) followed by a wash with PBS/BSA.
-
Antibody Staining: Incubate the cells with the anti-BrdU primary antibody at the recommended dilution overnight at 4°C.
-
Wash the cells and incubate with a fluorescently-conjugated secondary antibody for at least 30 minutes at 4°C.[9]
-
DNA Staining: Wash the cells and resuspend in PI staining solution.
-
Analyze by flow cytometry.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated.
Caption: Experimental workflow for cell cycle analysis.
Caption: The cell cycle and associated markers.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide | Springer Nature Experiments [experiments.springernature.com]
- 7. flowcytometry-embl.de [flowcytometry-embl.de]
- 8. upf.edu [upf.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Evaluating the Photostability of HOE 33187 Against Other Nuclear Stains: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in cellular imaging, the selection of a robust nuclear stain is critical for generating reliable and reproducible data. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a paramount consideration, particularly in experiments requiring long-term imaging or high-intensity illumination. This guide provides an objective comparison of the photostability of HOE 33187, a member of the Hoechst family of blue fluorescent dyes, against other commonly used nuclear stains.
Quantitative Photostability Comparison
While direct, side-by-side quantitative photostability data under identical experimental conditions is not always available in published literature, the following table summarizes the key characteristics and reported photostability of this compound and its alternatives. Photostability is often described qualitatively or in relation to other dyes. For a definitive quantitative comparison, it is recommended to perform the experimental protocol outlined in the subsequent section.
| Stain | Type | Cell Permeability | Reported Photostability | Notes |
| This compound | Bisbenzimide (Hoechst dye) | Permeant | Moderate | Belongs to the Hoechst family of dyes which are generally considered to have moderate photostability, but are susceptible to photobleaching with prolonged UV exposure. |
| Hoechst 33342 | Bisbenzimide (Hoechst dye) | Permeant | Moderate | Generally considered less photostable than DAPI.[1] Can cause apoptosis under prolonged time-lapse microscopy conditions due to phototoxicity. |
| Hoechst 33258 | Bisbenzimide (Hoechst dye) | Less Permeant | Moderate | Similar photostability to Hoechst 33342. |
| DAPI | Diamidino-2-phenylindole | Impermeant (requires fixation/permeabilization) | Moderate to High | Generally considered more photostable than Hoechst dyes.[1] However, it can undergo photoconversion to green and red emitting forms upon UV exposure.[2][3] |
| SYTOX Green | Cyanine Dye | Impermeant | High | Exhibits a significant fluorescence enhancement upon binding to nucleic acids and is reported to be highly photostable. |
| NucSpot® Stains | Proprietary | Varies (Live and Fixed Cell Options) | High to Exceptional | Marketed as having improved photostability over traditional cyanine-based nuclear stains and designed to address photoconversion issues seen with DAPI and Hoechst dyes.[4][5][6][7] |
| RedDot™ Stains | Proprietary | Varies | High | Marketed as highly thermostable and photostable far-red nuclear counterstains.[5] |
| DRAQ5™ | Anthraquinone | Permeant | High | A far-red fluorescent dye reported to have minimal photobleaching, making it suitable for long-term live-cell imaging. |
Experimental Protocol: Comparative Photostability Assay
To quantitatively assess the photostability of different nuclear stains, a time-lapse fluorescence microscopy experiment can be performed. This protocol is designed to measure the rate of photobleaching under controlled conditions.
1. Cell Culture and Staining:
-
Cell Seeding: Plate an appropriate cell line (e.g., HeLa, A549) on glass-bottom imaging dishes or slides suitable for fluorescence microscopy. Allow cells to adhere and reach a desired confluency (typically 50-70%).
-
Staining: Prepare working solutions of each nuclear stain to be tested according to the manufacturer's recommendations.
-
For live-cell permeable dyes (e.g., this compound, Hoechst 33342, DRAQ5™), incubate the live cells with the staining solution for the recommended time.
-
For cell-impermeant dyes (e.g., DAPI, SYTOX Green), fix and permeabilize the cells according to standard protocols before incubation with the staining solution.
-
-
Washing: After incubation, gently wash the cells with an appropriate buffer (e.g., PBS) to remove unbound dye.
-
Mounting: Add fresh buffer or mounting medium to the cells. For fixed cells, an antifade mounting medium can be used.
2. Time-Lapse Microscopy:
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, LED, or laser), filter sets appropriate for each dye, and a sensitive camera.
-
Image Acquisition Parameters:
-
Select a field of view with several stained nuclei.
-
Set the excitation light intensity to a constant and reproducible level.
-
Use a consistent exposure time for all images.
-
Define the time interval and the total duration of the time-lapse acquisition (e.g., acquire an image every 30 seconds for 10 minutes).
-
-
Data Acquisition: Begin the time-lapse acquisition, continuously exposing the same field of view to the excitation light.
3. Data Analysis:
-
Fluorescence Intensity Measurement:
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) around several individual nuclei in the time-lapse series.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Measure the background fluorescence intensity in a region without cells.
-
-
Background Correction: Subtract the mean background intensity from the mean nuclear intensity for each time point.
-
Normalization: Normalize the background-corrected fluorescence intensity of each nucleus to its initial intensity at time zero (I_norm = I_t / I_0).
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time for each nuclear stain.
-
Half-Life (t½) Calculation: Determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life. A longer half-life indicates greater photostability.
-
Rate Constant (k) Calculation: The photobleaching decay can often be fitted to a single exponential decay model: I(t) = I_0 * e^(-kt), where 'k' is the photobleaching rate constant. A smaller rate constant signifies higher photostability.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating the photostability of nuclear stains.
Caption: Experimental workflow for comparing nuclear stain photostability.
Caption: Flowchart for quantitative analysis of photobleaching data.
Conclusion
The choice of a nuclear stain should be guided by the specific requirements of the imaging experiment. While this compound and other Hoechst dyes are effective for many applications, their moderate photostability may be a limiting factor for studies involving long-term live-cell imaging or techniques requiring high-intensity light sources. In such cases, alternatives like DAPI (for fixed cells) or newer generation dyes such as NucSpot®, RedDot™, and DRAQ5™ may offer superior performance due to their enhanced photostability. For a definitive assessment, researchers are encouraged to perform direct comparative studies using the standardized protocol provided in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. biotium.com [biotium.com]
- 3. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. Biotium Expands Selection of Novel Nuclear Stains - Bio-Connect [bio-connect.nl]
- 7. Biotium expands nuclear stain selection [manufacturingchemist.com]
A Head-to-Head Comparison: HOE 33187 and its Alternatives as Counterstains in Multiplex Immunofluorescence
For researchers, scientists, and drug development professionals engaged in multiplex immunofluorescence (mIF), the choice of a nuclear counterstain is a critical decision that can significantly impact data quality and experimental outcomes. An ideal counterstain should provide clear nuclear visualization with minimal spectral overlap and high photostability to withstand the rigors of multi-channel imaging. This guide provides an objective comparison of HOE 33187, a member of the Hoechst family of blue fluorescent dyes, with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable counterstain for your mIF studies.
This compound, like its close relatives Hoechst 33342 and Hoechst 33258, is a cell-permeant DNA stain that binds to the minor groove of adenine-thymine (A-T) rich regions of DNA.[1] Its blue fluorescence upon binding to DNA makes it a common choice for nuclear counterstaining in both live and fixed cells.[2][3] However, in the context of multiplex immunofluorescence, where multiple fluorophores are used simultaneously, potential drawbacks such as spectral bleed-through and phototoxicity under prolonged UV excitation need to be carefully considered.[4][5]
This guide will compare this compound (using the closely related and more extensively documented Hoechst 33342 as a proxy where specific data for this compound is unavailable) against three popular alternatives: DAPI, a classic blue-emitting counterstain for fixed cells; DRAQ5™, a far-red emitting dye suitable for both live and fixed cells; and NucSpot® 470, a green-emitting nuclear stain for fixed cells.
Quantitative Performance Comparison
To facilitate an objective assessment, the following tables summarize the key performance characteristics of this compound and its alternatives.
| Parameter | This compound / Hoechst 33342 | DAPI | DRAQ5™ | NucSpot® 470 |
| Excitation Max (nm) | ~350[1] | ~358 | 646[6] | 460 |
| Emission Max (nm) | ~461[1] | ~461 | 697 (DNA-bound)[6] | 525 |
| Cell Permeability | Permeant[2] | Generally impermeant (for live cells) | Permeant | Impermeant |
| Compatibility | Live and Fixed Cells | Primarily Fixed Cells | Live and Fixed Cells | Fixed and Permeabilized Cells |
| Photostability | Moderate | Moderate | High[7] | High |
| Toxicity | Low to moderate[4] | Higher than Hoechst[2] | Low | Low |
Table 1: General Properties of Nuclear Counterstains
| Counterstain | Spectral Overlap with Alexa Fluor 488 (Green) | Spectral Overlap with Alexa Fluor 594 (Red) | Notes on Spectral Bleed-through |
| This compound / Hoechst 33342 | Low to Moderate | Low | The broad emission tail can contribute to the green channel, especially with long exposures.[8] |
| DAPI | Low to Moderate | Low | Similar to Hoechst, with potential for bleed-through into the green channel.[8] |
| DRAQ5™ | Very Low | Very Low | Far-red emission minimizes spectral overlap with commonly used blue, green, and red fluorophores.[6] |
| NucSpot® 470 | High | Low | Green emission requires careful panel design to avoid overlap with other green fluorophores. |
Table 2: Spectral Overlap in a Multiplex Immunofluorescence Context
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for using each counterstain in a multiplex immunofluorescence workflow.
Protocol 1: this compound (Hoechst 33342) Counterstaining in mIF
-
Reagent Preparation:
-
Staining Procedure (for fixed cells):
-
Following the final secondary antibody incubation and washes in your mIF protocol, incubate the sample with the Hoechst 33342 working solution for 5-15 minutes at room temperature, protected from light.[11]
-
Wash the sample twice with PBS for 5 minutes each.
-
Mount the coverslip using an anti-fade mounting medium.
-
Protocol 2: DAPI Counterstaining in mIF
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of DAPI in deionized water or dimethylformamide (DMF).
-
Prepare a working solution of 1 µg/mL in PBS.
-
-
Staining Procedure (for fixed cells):
-
After the final secondary antibody incubation and washes, incubate the sample with the DAPI working solution for 5-10 minutes at room temperature, protected from light.
-
Wash the sample twice with PBS for 5 minutes each.
-
Mount the coverslip using an anti-fade mounting medium.
-
Protocol 3: DRAQ5™ Counterstaining in mIF
-
Reagent Preparation:
-
DRAQ5™ is typically supplied as a 5 mM stock solution.
-
Prepare a working solution of 5-10 µM in PBS or an appropriate buffer.[6]
-
-
Staining Procedure (for fixed cells):
-
Following the final secondary antibody incubation and washes, incubate the sample with the DRAQ5™ working solution for 10-30 minutes at room temperature, protected from light.[6]
-
No wash step is required.
-
Mount the coverslip using an appropriate mounting medium (do not use mountants containing DAPI).
-
Protocol 4: NucSpot® 470 Counterstaining in mIF
-
Reagent Preparation:
-
NucSpot® 470 is typically supplied as a 1000X stock solution in DMSO.
-
Prepare a 1X working solution in PBS.
-
-
Staining Procedure (for fixed and permeabilized cells):
-
After the final secondary antibody incubation and washes, incubate the sample with the 1X NucSpot® 470 working solution for 15-30 minutes at room temperature, protected from light.
-
No wash step is required.
-
Mount the coverslip using an anti-fade mounting medium.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams have been generated using the DOT language.
Caption: A typical multiplex immunofluorescence workflow.
Caption: The PD-1/PD-L1 immune checkpoint pathway.
Conclusion and Recommendations
The selection of a nuclear counterstain for multiplex immunofluorescence requires a careful balance of spectral properties, photostability, and experimental context.
-
This compound (and Hoechst 33342) remains a viable option, particularly for its ability to stain live cells and its relatively low toxicity. However, researchers should be mindful of its moderate photostability and potential for spectral bleed-through into the green channel, especially in experiments with long exposure times or when detecting low-abundance green fluorophores.
-
DAPI is a reliable and cost-effective choice for fixed-cell imaging. Its performance is comparable to Hoechst dyes in terms of spectral properties and photostability, but its general inability to efficiently stain live cells limits its application.
-
DRAQ5™ emerges as a strong alternative, especially in complex multiplex panels. Its far-red emission significantly reduces the risk of spectral overlap with commonly used fluorophores in the blue, green, and red channels. Its high photostability is a major advantage for imaging protocols that require prolonged light exposure.
-
NucSpot® 470 provides a valuable option when the blue channel is occupied by another fluorophore. Its green emission necessitates careful panel design to avoid crosstalk with other green signals, but its high photostability is a significant asset.
Ultimately, the optimal choice of a nuclear counterstain will depend on the specific requirements of the multiplex immunofluorescence panel, the imaging instrumentation available, and whether live- or fixed-cell imaging is being performed. For complex panels aiming to minimize spectral crosstalk, far-red counterstains like DRAQ5™ offer a distinct advantage. For routine fixed-cell mIF with well-separated green and red fluorophores, DAPI and this compound remain practical choices, with the latter also offering flexibility for live-cell applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 3. youdobio.com [youdobio.com]
- 4. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for HOE 33187: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of HOE 33187, a fluorescent dye commonly used in life sciences research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound should adhere to these guidelines.
Understanding the Hazards
Essential Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile gloves when handling this compound powder or solutions. For procedures with a high risk of splashing, consider double-gloving.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin exposure.
Engineering Controls:
-
When handling the powder form of this compound, it is recommended to work in a chemical fume hood to avoid inhalation of dust particles.
-
Ensure a safety shower and eyewash station are readily accessible in the laboratory.
Handling Procedures:
-
Avoid creating dust when handling the solid compound.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its concentration and form (liquid or solid). All waste contaminated with this compound should be treated as hazardous chemical waste.
Concentrated Solutions and Unused Product
Concentrated stock solutions and any remaining solid this compound must be disposed of as hazardous chemical waste.
-
Labeling: Securely cap the container and label it clearly as "Hazardous Waste: this compound". Include the concentration and date.
-
Segregation: Store the container in a designated hazardous waste accumulation area, separate from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Dilute Working Solutions
Dilute solutions of this compound, such as those used for cell staining (typically 0.1–10 µg/mL), must also be collected as hazardous chemical waste.[2] Do not pour dilute solutions down the drain.
-
Collection: Collect all dilute aqueous waste containing this compound in a clearly labeled, leak-proof container.
-
Labeling: Label the container "Hazardous Waste: Aqueous this compound Waste".
-
Storage and Disposal: Store in the designated hazardous waste area and arrange for pickup by EHS.
Contaminated Solid Waste
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous solid waste. This includes:
-
Gloves
-
Pipette tips
-
Tubes
-
Gels
-
Paper towels
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Labeling: The container should be labeled "Hazardous Waste: Solid Waste Contaminated with this compound".
-
Disposal: Once the container is full, seal it and arrange for collection by EHS.
Data Presentation
| Parameter | Value | Source |
| Typical Working Concentration for Cell Staining | 0.1–10 µg/mL | [2] |
| Stock Solution Concentration (Example) | 1-10 mM in DMSO or dH₂O | [] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling DNA intercalating agents and information derived from Safety Data Sheets of the closely related compound, Hoechst 33258. The typical working concentrations for cell staining are referenced from established experimental protocols.[2][]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HOE 33187
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of HOE 33187, a fluorescent dye commonly used in laboratory research. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment to be used when handling this compound in solid form or in solution.
| Body Part | Solid Form | Solution |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant gloves (e.g., nitrile) |
| Eyes | Tightly fitting safety goggles with side-shields | Chemical splash goggles or face shield |
| Body | Laboratory coat | Laboratory coat or apron |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, use a full-face respirator. | Use in a well-ventilated area or fume hood. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Weighing and Solution Preparation:
-
When handling the solid powder, avoid creating dust.[5] If possible, use a balance with a draft shield.
-
To prepare a stock solution, carefully add the solvent (e.g., DMSO or water) to the vial containing the solid dye.[1][6] Avoid splashing.
-
Close the container tightly after use and store it according to the manufacturer's recommendations, typically at -20°C and protected from light.[6]
3. Use in Experiments:
-
When using the dye solution, always wear appropriate PPE.
-
Avoid direct contact with skin and eyes.[2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2][4]
-
Do not eat, drink, or smoke in the designated handling area.[2]
4. Post-Experiment:
-
Thoroughly decontaminate all work surfaces, equipment, and non-disposable labware that came into contact with this compound.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and paper towels, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental buffers, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[7]
2. Waste Treatment (if applicable and permitted):
-
Some institutions may have protocols for the chemical degradation of fluorescent dyes. Consult with your institution's Environmental Health & Safety (EH&S) department for approved procedures.
3. Final Disposal:
-
All waste containers (solid and liquid) must be disposed of through your institution's hazardous waste management program.[7] Follow all institutional guidelines for waste pickup and disposal.
Safe Handling and Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
